H-Gly-Asp-Gly-OH
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-3-[(2-aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENNJKZJSVCKD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311547 | |
| Record name | Glycyl-L-α-aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10517-27-8 | |
| Record name | Glycyl-L-α-aspartylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-L-α-aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to H-Gly-Asp-Gly-OH: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the tripeptide H-Gly-Asp-Gly-OH (Glycyl-L-α-aspartylglycine). It details its core chemical and physical properties, structure, relevant experimental protocols for its synthesis and characterization, and places it within the context of related bioactive peptides.
Core Chemical and Structural Properties
This compound is a tripeptide composed of glycine (B1666218), aspartic acid, and another glycine residue linked sequentially by peptide bonds. The N-terminal amino group of the first glycine and the C-terminal carboxyl group of the second glycine remain free.
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (3S)-3-[(2-Aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid | [1] |
| Synonyms | Glycyl-L-α-aspartylglycine, Gly-Asp-Gly | [1] |
| CAS Number | 10517-27-8 | [1] |
| Molecular Formula | C₈H₁₃N₃O₆ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
| Exact Mass | 247.0799 g/mol | [1] |
| InChIKey | SUENNJKZJSVCKD-BYPYZUCNSA-N | [1] |
The 2D chemical structure of this compound illustrates the connectivity of the amino acid residues.
References
Technical Guide to the Gly-Asp-Gly Motif: Biological and Chemical Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tripeptide Gly-Asp-Gly (GDG) is not extensively characterized in scientific literature as a standalone signaling molecule with a defined biological function. However, the constituent dipeptide motifs, particularly Aspartyl-Glycine (Asp-Gly), are of significant interest in peptide chemistry and biology. This guide provides an in-depth overview of the known biological activities of peptides containing the Asp-Gly motif, the critical chemical challenges associated with its synthesis, and its relevance in the context of related, well-characterized peptide sequences like Arg-Gly-Asp (RGD). Understanding the properties of the Asp-Gly linkage is crucial for the design and synthesis of peptides for therapeutic and research applications.
Chemical Significance: The Challenge of Aspartimide Formation
A primary consideration for researchers working with peptides containing the Asp-Gly sequence is the propensity for aspartimide formation. This intramolecular cyclization reaction is a significant side reaction during solid-phase peptide synthesis (SPPS), particularly under the basic conditions used for Fmoc group removal.
The reaction proceeds via the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl group of the aspartic acid residue, especially when the side-chain is protected as an ester. The subsequent residue, in this case, Glycine, significantly influences the rate of this side reaction due to its lack of steric hindrance. This can lead to peptide chain cleavage, racemization of the aspartic acid residue, and the formation of β-aspartyl and iso-aspartyl peptides, complicating purification and reducing the yield of the target peptide.[1][2]
Caption: Mechanism of Aspartimide Formation in Asp-Gly sequences.
Strategies to mitigate aspartimide formation include the use of sterically hindered protecting groups for the aspartic acid side chain or the addition of weak acids to the Fmoc deprotection solution.[2]
Biological Activity of Peptides Containing Asp-Gly and Related Motifs
While GDG itself lacks a well-defined role, longer peptides incorporating the Asp-Gly or related sequences have demonstrated biological activities in various contexts.
Immunomodulatory and Geroprotective Effects
Certain tetrapeptides have been investigated for their roles in immune regulation and processes related to aging. For instance, the peptides Ala-Glu-Asp-Gly and Lys-Glu-Asp-Gly have been shown to influence the thymus and thyroid glands.[3][4] It is suggested that Ala-Glu-Asp-Gly may exert its immunoprotective effects by activating the production of interferon-gamma in T-cells.
Anti-Thrombotic Activity
Peptide motifs containing Asp-Glu-Gly have been identified as inhibitors of platelet aggregation. These peptides have been shown to target P2Y12 and Thromboxane A2 receptors, suggesting their potential as novel therapeutic agents for thrombotic diseases.
Role in Biomineralization
The dipeptide Gly-Asp has been studied in the context of biomineralization, the process by which living organisms produce minerals. Research has shown that Gly-Asp, along with free aspartic acid, can inhibit the precipitation of aragonite, a form of calcium carbonate, which is a key component of coral skeletons and mollusk shells. This suggests a role for Asp-Gly containing proteins in controlling the formation of these biological structures.
The Arg-Gly-Asp (RGD) Motif: A Paradigm for Cell Adhesion
In any discussion of short peptide motifs with significant biological function, the Arg-Gly-Asp (RGD) sequence is paramount. This motif is arguably the most well-characterized short peptide sequence involved in cell adhesion. It is found in numerous extracellular matrix proteins, such as fibronectin, and mediates cell attachment by binding to integrins, a family of transmembrane receptor proteins. The interaction between RGD and integrins is crucial for various cellular processes, including cell migration, differentiation, and survival. The study of RGD has paved the way for the development of therapeutics that target cell-matrix interactions.
Caption: Simplified RGD-Integrin Signaling Pathway.
Data Summary
The following table summarizes the biological activities of various peptides containing the Asp-Gly motif or related sequences, as discussed in the literature.
| Peptide/Motif | Biological Context | Observed Effect | Quantitative Data | Reference(s) |
| Ala-Glu-Asp-Gly | Immunology/Aging | Activates lymphocyte proliferation in the thymus; potential to activate interferon-gamma production. | Not specified | |
| Lys-Glu-Asp-Gly | Endocrinology/Aging | Prevents atrophic changes in the thyroid gland in hypophysectomized birds. | Not specified | |
| Asp-Glu-Gly-Ile (DEGI) | Hematology | Inhibition of platelet aggregation induced by 2MeS-ADP and U46619. | IC50: 0.88 ± 0.10 mM and 0.85 ± 0.10 mM, respectively. | |
| Gly-Asp | Biomineralization | Inhibition of aragonite precipitation. | Not specified | |
| Arg-Gly-Asp (RGD) | Cell Adhesion | Mediates cell binding to extracellular matrix proteins via integrins. | Varies by integrin and protein context. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Asp-Gly Containing Peptide
This protocol provides a general workflow for the manual synthesis of a peptide containing the Asp-Gly motif using Fmoc/tBu chemistry, with considerations for minimizing aspartimide formation.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Asp(OMpe)-OH or another protecting group designed to reduce aspartimide formation)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide), potentially with 0.1 M HOBt (Hydroxybenzotriazole) added to suppress aspartimide formation.
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Workflow:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For the Asp-Gly coupling, careful monitoring is recommended.
-
-
Washing: Wash the resin with DMF (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
While the Gly-Asp-Gly tripeptide itself is not a prominent bioactive molecule, the Asp-Gly motif it contains is of considerable importance to peptide scientists and drug developers. The biological activities of peptides incorporating this motif, ranging from immunomodulation to anti-thrombotic effects, highlight its potential as a component of larger therapeutic molecules. Concurrently, the chemical challenges posed by the Asp-Gly linkage, namely aspartimide formation, require careful consideration and strategic planning during peptide synthesis. The well-understood RGD motif serves as a powerful example of how a simple tripeptide sequence can have profound biological and therapeutic significance, offering a framework for the future investigation of other short peptide motifs.
References
- 1. benchchem.com [benchchem.com]
- 2. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. octapeptide sequence glu-asp-gly-asn-lys-pro-gly-lys-oh: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
H-Gly-Asp-Gly-OH: A Technical Guide on its Synthesis, Characterization, and Research Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Asp-Gly-OH, composed of glycine (B1666218), aspartic acid, and glycine, is a subject of growing interest within the scientific community. While not as extensively studied as sequences like Arg-Gly-Asp (RGD), its constituent amino acids and the presence of the Asp-Gly motif suggest potential roles in a variety of biological processes. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. It also explores its potential significance in research, drawing parallels with related peptide structures and their known biological activities. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further investigation by researchers.
Introduction
Peptides, short chains of amino acids linked by peptide bonds, play crucial roles in a vast array of physiological and pathological processes. They can act as hormones, neurotransmitters, and signaling molecules, making them attractive candidates for therapeutic development and valuable tools in biomedical research. The specific sequence of amino acids in a peptide dictates its three-dimensional structure and, consequently, its biological function.
This guide focuses on the tripeptide this compound. Glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone. Aspartic acid, with its acidic side chain, can participate in electrostatic interactions and is a key component of many biologically active peptide motifs. The repetition of glycine may further influence the peptide's flexibility and interaction with biological targets. While specific literature on the discovery and dedicated applications of this compound is limited, its structural components suggest potential involvement in processes such as cell adhesion and extracellular matrix interactions, analogous to the well-documented RGD motif.
Synthesis and Purification of this compound
The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is a widely used and reliable method for this purpose.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₃N₃O₆ |
| Molecular Weight | 247.21 g/mol |
| IUPAC Name | 2-(2-(Carboxymethylamino)-2-oxoethylamino)acetic acid |
| Amino Acid Sequence | Gly-Asp-Gly |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which upon cleavage yields a C-terminal amide. For a C-terminal carboxylic acid, a Wang resin would be used.
Materials:
-
Fmoc-Gly-OH
-
Fmoc-Asp(OtBu)-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptide (H2O)
-
Diethyl ether
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Second Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Asp(OtBu)-OH using the same procedure as in step 3.
-
-
Third Amino Acid Coupling (Fmoc-Gly-OH):
-
Repeat the Fmoc deprotection step.
-
Couple the final Fmoc-Gly-OH as described in step 3.
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilize the pure fractions to obtain the final this compound peptide.
-
Characterization
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Significance in Research
While direct research on this compound is not extensively documented, its structural components provide a basis for postulating its potential significance and applications.
Role of Constituent Amino Acids
-
Glycine: As the simplest amino acid, glycine residues can impart significant conformational flexibility to a peptide chain. This flexibility can be crucial for binding to and adapting to the shape of a biological target. Glycine also plays a role as a neurotransmitter in the central nervous system.[1]
-
Aspartic Acid: The acidic side chain of aspartic acid is negatively charged at physiological pH, allowing it to participate in electrostatic interactions with positively charged residues on proteins or with metal ions. The Asp residue is a key component of the Arg-Gly-Asp (RGD) motif, which is a canonical recognition sequence for integrins.[2]
Potential Biological Roles and Research Applications
Based on the properties of its constituent amino acids and its similarity to other biologically active peptides, this compound could be investigated in several research areas:
-
Cell Adhesion and Integrin Binding: The presence of the Aspartic acid residue suggests a potential, albeit likely weaker, interaction with integrins compared to the RGD motif. Research could explore if this compound can modulate cell adhesion, migration, and signaling pathways mediated by integrins.
-
Biomaterial Functionalization: Peptides are often used to functionalize biomaterials to improve their biocompatibility and promote specific cellular responses. This compound could be explored as a coating for materials used in tissue engineering and regenerative medicine to influence cell attachment and growth.
-
Drug Delivery: The peptide could be investigated as a component of drug delivery systems, potentially targeting tissues or cells that recognize the Gly-Asp motif.
-
Enzyme Substrate or Inhibitor Studies: The peptide could serve as a potential substrate or inhibitor for peptidases and proteases, aiding in the characterization of these enzymes.
Experimental Workflows and Signaling Pathways
Due to the limited specific data on this compound, the following diagrams are illustrative and based on established workflows for peptide synthesis and hypothetical signaling pathways that could be investigated.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for the solid-phase synthesis of this compound.
Hypothetical Signaling Pathway: Integrin-Mediated Cell Adhesion
This diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known functions of RGD peptides.
Caption: Hypothetical integrin-mediated signaling pathway for this compound.
Conclusion
This compound is a tripeptide with potential for various applications in biomedical research, stemming from the properties of its constituent amino acids. While specific data on its biological activity is currently scarce, the detailed synthesis and characterization protocols provided in this guide offer a solid foundation for researchers to explore its potential roles. Further investigation into its interactions with biological systems, particularly in the context of cell adhesion and signaling, is warranted to fully elucidate its significance. The workflows and hypothetical pathways presented here serve as a starting point for designing such future studies.
References
The Gly-Asp-Gly (GDG) Sequence: A Subtle Player in Protein Architecture and Interaction
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the role of the Glycine-Aspartic Acid-Glycine (GDG) tripeptide sequence in protein structure and interactions. While not as ubiquitously recognized as motifs like the Arg-Gly-Asp (RGD) sequence, the GDG motif appears in specific functional contexts, suggesting a nuanced but important role in protein biology. This document provides a comprehensive overview of the known functions of the GDG sequence, detailed experimental methodologies for its study, and visual representations of its involvement in molecular processes.
The GDG Sequence: An Overview
The Gly-Asp-Gly sequence is characterized by the presence of two glycine (B1666218) residues flanking a central aspartic acid. Glycine, the smallest amino acid, imparts significant conformational flexibility to the polypeptide chain. This flexibility can be crucial in protein active sites and regions requiring dynamic movement.[1] Aspartic acid, with its negatively charged side chain, is frequently involved in electrostatic interactions, including the coordination of metal ions and the formation of salt bridges. The combination of these residues suggests that the GDG sequence can contribute to both the structural pliability and the specific binding capabilities of a protein.
The GDG Motif in TPP-Dependent Enzymes: A Case Study
A notable and well-defined role for a GDG-containing motif is found in thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. In these enzymes, a conserved GDG(X)22–28NN motif is instrumental in binding the pyrophosphate moiety of the TPP cofactor.[2] TPP is a crucial cofactor for enzymes involved in carbohydrate and amino acid metabolism.
The GDG sequence, in this context, is part of a larger structural element that forms the binding pocket for the pyrophosphate group of TPP. The glycine residues likely provide the necessary flexibility for the protein backbone to wrap around the cofactor, while the aspartic acid may be involved in coordinating the magnesium ion that is often associated with the pyrophosphate.
Quantitative Data: Sequence Conservation
The conservation of the GDG motif across various TPP-dependent enzymes highlights its functional importance. The table below summarizes the occurrence of this motif in a selection of these enzymes.
| Enzyme | Organism | UniProt ID | Sequence with GDG Motif |
| Branched-chain α-ketoacid dehydrogenase | Homo sapiens | P12694 | GDG ...NN |
| α-ketoglutarate dehydrogenase | Homo sapiens | P20933 | GDG ...NN |
| Transketolase | Saccharomyces cerevisiae | P23253 | GDG ...NN |
| Pyruvate decarboxylase | Saccharomyces cerevisiae | P06169 | GDG ...NN |
| Pyruvate dehydrogenase | Escherichia coli | P0AFG8 | GDG ...NN |
| Pyruvate oxidase | Lactobacillus plantarum | P29315 | GDG ...NN |
Table 1: Conservation of the GDG(X)22–28NN motif in various TPP-dependent enzymes. The "(X)22-28" indicates a variable region of 22 to 28 amino acids between the GDG and the highly conserved Asparagine-Asparagine (NN) pair.[2]
Experimental Protocols for Studying GDG-Mediated Interactions
Investigating the role of the GDG sequence in protein interactions requires a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful tool to probe the functional importance of the GDG sequence. By substituting one or more of the amino acids in the motif, researchers can assess the impact on protein function, stability, and binding interactions.
Protocol:
-
Plasmid Preparation: Isolate the plasmid DNA containing the gene of interest from a bacterial culture.
-
Primer Design: Design mutagenic primers that contain the desired nucleotide changes to alter the GDG sequence (e.g., to an Alanine-Alanine-Alanine sequence). The primers should be complementary to the template DNA and have a melting temperature between 75-80°C.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR reaction will generate copies of the plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, methylated template DNA with a restriction enzyme such as DpnI, which specifically targets methylated and hemimethylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant protein and purify it using standard chromatography techniques.
-
Functional Assays: Compare the activity and binding properties of the mutant protein to the wild-type protein using relevant assays (e.g., enzyme kinetics, binding assays).
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the thermodynamics of binding interactions in solution. It can provide quantitative data on the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a protein containing the GDG sequence and its binding partner (e.g., a cofactor or another protein).
Protocol:
-
Sample Preparation: Prepare solutions of the protein and its binding partner in the same buffer to minimize heat changes due to buffer mismatch. The concentrations should be chosen based on the expected binding affinity.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Loading the Syringe and Cell: Load the binding partner into the injection syringe and the protein into the sample cell.
-
Titration: Perform a series of injections of the binding partner into the protein solution. The heat change upon each injection is measured.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.
X-ray Crystallography
X-ray crystallography can provide a high-resolution three-dimensional structure of the protein, revealing the precise conformation of the GDG sequence and its interactions with its binding partner at the atomic level.
Protocol:
-
Protein Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for growing high-quality crystals of the protein in complex with its binding partner.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: Determine the initial phases of the reflections (e.g., by molecular replacement) to generate an initial electron density map. Build an atomic model of the protein into the electron density map and refine it to improve the fit with the experimental data.
-
Structure Analysis: Analyze the final structure to visualize the interactions involving the GDG sequence.
Visualizing GDG-Related Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the concepts discussed.
Caption: Workflow of TPP binding to a GDG-containing enzyme.
Caption: Experimental workflow for investigating the GDG sequence.
Conclusion and Future Directions
The Gly-Asp-Gly sequence, while not a universally recognized protein interaction motif, plays a specific and crucial role in certain protein families, such as the TPP-dependent enzymes. Its contribution to protein function appears to be a combination of providing structural flexibility through its glycine residues and participating in specific interactions via its central aspartic acid.
Further research is needed to identify and characterize the GDG sequence in other protein contexts. A systematic search of protein databases for the GDG motif in structurally and functionally important regions could reveal novel roles for this tripeptide. The application of advanced techniques such as cryo-electron microscopy and computational simulations will undoubtedly provide deeper insights into the dynamic and interactive nature of the GDG sequence in protein biology. For drug development professionals, understanding these subtle yet significant sequence motifs could open new avenues for the design of targeted therapeutics.
References
In-Depth Technical Guide: Determination of the Theoretical Molecular Weight of H-Gly-Asp-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed methodology for calculating the theoretical molecular weight of the tripeptide H-Gly-Asp-Gly-OH. The accurate determination of molecular weight is a fundamental requirement in various scientific disciplines, including proteomics, drug discovery, and molecular biology.
Introduction
The tripeptide this compound consists of three amino acid residues: two glycine (B1666218) (Gly) residues and one aspartic acid (Asp) residue, linked by peptide bonds. The "H" at the N-terminus and "OH" at the C-terminus signify a free amino group and a free carboxyl group, respectively. The theoretical molecular weight is calculated by summing the molecular weights of the constituent amino acids and subtracting the mass of the water molecules eliminated during peptide bond formation.
Core Principles
The formation of a peptide bond between two amino acids involves a dehydration reaction, where a molecule of water is removed. For a peptide of n amino acid residues, (n-1) water molecules are eliminated.
Methodology for Theoretical Molecular Weight Calculation
The calculation of the theoretical molecular weight of this compound is performed in three primary steps:
-
Determination of the Molecular Weights of Individual Amino Acids: The molecular weight of each constituent amino acid is required.
-
Summation of Individual Amino Acid Molecular Weights: The molecular weights of all amino acids in the peptide sequence are added together.
-
Subtraction of the Mass of Water Molecules: The total mass of the water molecules lost during peptide bond formation is subtracted from the sum obtained in the previous step.
Data Presentation
The quantitative data required for the calculation are summarized in the tables below for clarity and ease of comparison.
Table 1: Molecular Formulas and Weights of Constituent Amino Acids
| Amino Acid | Chemical Formula | Molecular Weight ( g/mol ) |
| Glycine (Gly) | C₂H₅NO₂ | 75.07[1][2] |
| Aspartic Acid (Asp) | C₄H₇NO₄ | 133.10[3][4][5] |
Table 2: Molecular Formula and Weight of Water
| Molecule | Chemical Formula | Molecular Weight ( g/mol ) |
| Water | H₂O | 18.015 |
Table 3: Calculation of the Theoretical Molecular Weight of this compound
| Step | Description | Calculation | Result ( g/mol ) |
| 1 | Sum of the molecular weights of the constituent amino acids | (2 * MW of Glycine) + (1 * MW of Aspartic Acid) | (2 * 75.07) + 133.10 = 283.24 |
| 2 | Number of peptide bonds | 2 | |
| 3 | Mass of water molecules lost | 2 * MW of Water | 2 * 18.015 = 36.03 |
| 4 | Theoretical Molecular Weight of this compound | Step 1 Result - Step 3 Result | 283.24 - 36.03 = 247.21 |
Visualization of the Calculation Logic
The logical workflow for the calculation of the theoretical molecular weight is depicted in the following diagram.
Caption: Workflow for calculating the theoretical molecular weight of this compound.
Conclusion
The theoretical molecular weight of the tripeptide this compound is determined to be 247.21 g/mol . This value is crucial for a variety of experimental procedures, including mass spectrometry analysis, preparation of solutions with specific molar concentrations, and stoichiometric calculations in biochemical reactions. The detailed methodology and structured data presentation provided herein are intended to serve as a valuable resource for professionals in the fields of research and drug development.
References
An In-depth Technical Guide to the Isoelectric Point of the Gly-Asp-Gly Tripeptide
This guide provides a comprehensive analysis of the isoelectric point (pI) of the tripeptide Glycyl-L-Aspartyl-Glycine (Gly-Asp-Gly). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of peptides. This document covers the theoretical calculation of the pI, detailed experimental protocols for its determination, and visual representations of the underlying chemical principles and workflows.
Introduction to the Isoelectric Point
The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[1] At a pH below the pI, the molecule will have a net positive charge, while at a pH above the pI, it will possess a net negative charge.[2] This property is fundamental to the behavior of peptides and proteins in solution, influencing their solubility, stability, and interactions with other molecules. A precise understanding of the pI is critical in various applications, including protein purification, formulation of therapeutic peptides, and designing analytical techniques like electrophoresis and chromatography.[1]
Quantitative Data: pKa Values of Ionizable Groups
The isoelectric point of a peptide is determined by the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and any ionizable side chains of the constituent amino acids. For the tripeptide Gly-Asp-Gly, the ionizable groups are the N-terminus of the first glycine, the side chain of aspartic acid, and the C-terminus of the second glycine. The table below summarizes the typical pKa values for these groups within a peptide.
| Ionizable Group | Amino Acid | pKa Value |
| α-carboxyl (C-terminus) | Glycine | ~3.3 |
| Side Chain (R-group) | Aspartic Acid | ~3.9 |
| α-amino (N-terminus) | Glycine | ~9.0 |
Note: The pKa values of the terminal groups in a peptide differ from those in free amino acids due to the influence of the adjacent peptide bond. The values presented are representative for peptide termini.[3][4]
Calculation of the Isoelectric Point (pI)
The pI of Gly-Asp-Gly is calculated by identifying the pH at which the net charge of the molecule is zero and then averaging the pKa values that bracket this neutral state.
Step-by-Step Calculation:
-
Identify Ionizable Groups and their pKa Values:
-
pKa₁ (C-terminus): 3.3
-
pKa₂ (Asp side chain): 3.9
-
pKa₃ (N-terminus): 9.0
-
-
Determine the Net Charge at Different pH Ranges:
-
At pH < 3.3: All three groups are protonated. The N-terminus is positively charged (+1), while both carboxyl groups are neutral (0). The net charge is +1 .
-
At pH between 3.3 and 3.9: The C-terminal carboxyl group is deprotonated (-1), the Asp side chain is protonated (0), and the N-terminus is protonated (+1). The net charge is 0 .
-
At pH between 3.9 and 9.0: The C-terminal carboxyl (-1) and the Asp side chain carboxyl (-1) are both deprotonated. The N-terminus is protonated (+1). The net charge is -1 .
-
At pH > 9.0: All three groups are deprotonated. The two carboxyl groups are negatively charged (-2), and the N-terminus is neutral (0). The net charge is -2 .
-
-
Calculate the pI: The zwitterionic form (net charge of 0) of Gly-Asp-Gly exists between pH 3.3 and pH 3.9. The isoelectric point is the average of the two pKa values that govern the transition to and from this neutral state.
pI = (pKa₁ + pKa₂) / 2 pI = (3.3 + 3.9) / 2 pI = 3.6
Therefore, the calculated isoelectric point of the Gly-Asp-Gly tripeptide is 3.6 .
Visualization of Peptide Charge States
The following diagram illustrates the change in the protonation state and net charge of Gly-Asp-Gly as the pH increases.
Caption: Charge states of Gly-Asp-Gly at varying pH levels.
Experimental Protocol: Isoelectric Focusing (IEF)
Isoelectric focusing is a high-resolution electrophoretic technique used to separate molecules, like peptides, based on their isoelectric point.
Principle: A stable pH gradient is established in a gel or capillary. When a peptide sample is applied, the electric field causes the peptides to migrate. A peptide with a net positive charge will move towards the cathode (negative electrode), and a peptide with a net negative charge will move towards the anode (positive electrode). This migration continues until the peptide reaches the point in the pH gradient that is equal to its pI, at which point it has no net charge and ceases to move.
Methodology:
-
Sample Preparation:
-
Dissolve the Gly-Asp-Gly tripeptide in deionized water or a buffer with low ionic strength to a final concentration of 1-10 mg/mL.
-
Centrifuge the sample to remove any insoluble material.
-
Optionally, include a set of pI marker proteins with known isoelectric points for calibration.
-
-
Gel/Capillary Preparation:
-
For gel-based IEF, a polyacrylamide or agarose (B213101) gel is prepared containing a mixture of carrier ampholytes, which are small, multicharged molecules that establish the pH gradient when an electric field is applied.
-
For capillary IEF (cIEF), a fused-silica capillary is filled with a solution containing the sample, carrier ampholytes, and stabilizing polymers.
-
-
Electrophoresis:
-
Place the prepared gel into an electrophoresis chamber, or the capillary into a cIEF instrument.
-
Apply a voltage across the gel or capillary. The initial voltage is typically low to allow the pH gradient to form, followed by a higher voltage for focusing.
-
Focusing is typically run for a specific number of volt-hours (V-hr) to ensure peptides have reached their pI.
-
-
Detection and pI Determination:
-
After focusing, the peptides are visualized. In gels, this is commonly done by staining with Coomassie Brilliant Blue or silver stain. In cIEF, detection is often performed by UV absorbance at 280 nm as the focused zones are mobilized past a detector.
-
A calibration curve is generated by plotting the migration distance or time of the pI markers against their known pI values.
-
The isoelectric point of the Gly-Asp-Gly tripeptide is determined by interpolating its migration distance or time on the calibration curve.
-
Workflow for Experimental pI Determination
The diagram below outlines the logical flow of an isoelectric focusing experiment to determine the pI of a peptide.
Caption: Workflow for determining peptide pI via isoelectric focusing.
Conclusion
The isoelectric point of the tripeptide Gly-Asp-Gly has been determined through theoretical calculation to be approximately 3.6. This value is governed by the pKa of the C-terminal carboxyl group and the side chain of the internal aspartic acid residue. For empirical validation, isoelectric focusing provides a robust experimental method to accurately determine the pI. A comprehensive understanding and determination of this fundamental physicochemical property are essential for the successful development and application of peptide-based therapeutics and research reagents.
References
Potential Applications of H-Gly-Asp-Gly-OH in Biotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Asp-Gly-OH, composed of glycine (B1666218) and aspartic acid, represents a molecule of significant interest within the biotechnology and pharmaceutical sectors. While direct research on this specific sequence is nascent, its structural components and similarity to well-characterized peptide motifs, notably the Arg-Gly-Asp (RGD) sequence, suggest a range of potential applications. This technical guide consolidates available information on its constituent amino acids and related peptides to explore the prospective utility of this compound in areas such as cell adhesion modulation, tissue engineering, and targeted drug delivery. Detailed experimental protocols for its synthesis and functional characterization are provided to facilitate further investigation into its biological activities.
Introduction: The Scientific Context of this compound
Short-chain peptides are pivotal signaling molecules in a myriad of biological processes. Their specificity and potency make them attractive candidates for therapeutic and biotechnological development. The tripeptide this compound is comprised of two glycine residues and one aspartic acid residue.
-
Glycine (Gly): The simplest amino acid, glycine, provides conformational flexibility to peptide backbones. It is a key component of many structural proteins, such as collagen, and also functions as a neurotransmitter.[1] Its presence in this compound can influence the peptide's three-dimensional structure and its interaction with biological targets.
-
Aspartic Acid (Asp): An acidic amino acid, aspartic acid plays crucial roles in protein synthesis, the urea (B33335) cycle, and as a precursor to other amino acids.[2][3] Its carboxyl side chain is often involved in coordinating with metal ions and forming key electrostatic interactions within protein binding sites.
The "Gly-Asp" sequence within this compound is a core component of the well-documented Arg-Gly-Asp (RGD) motif. The RGD sequence is a principal integrin-binding domain found in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin.[4][5] This connection provides a strong rationale for investigating this compound for similar biological activities.
Potential Biotechnological Applications
Based on the functional roles of its constituent amino acids and its relationship to the RGD motif, this compound could have several applications in biotechnology.
Modulation of Cell Adhesion
The primary hypothesized application of this compound is in the modulation of cell adhesion. The RGD motif is a universal recognition sequence for numerous integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. By mimicking a portion of this motif, this compound could potentially:
-
Promote Cell Adhesion: When immobilized on a biomaterial surface, the peptide could enhance the attachment and spreading of specific cell types, a critical aspect of tissue engineering and regenerative medicine.
-
Inhibit Cell Adhesion: In a soluble form, the peptide could act as a competitive inhibitor, blocking the interaction between integrins and their natural ligands. This has therapeutic implications in cancer, where it could inhibit tumor cell invasion and metastasis, and in thrombosis, by preventing platelet aggregation.
Tissue Engineering and Biomaterial Functionalization
The ability to control cell behavior at the material interface is fundamental to the success of tissue engineering scaffolds. This compound could be covalently attached to the surface of biomaterials such as hydrogels, polymers, and metallic implants to improve their biocompatibility and promote tissue integration. This functionalization can guide cell proliferation and differentiation, accelerating the healing process.
Targeted Drug Delivery
Many cancer cells overexpress certain integrins on their surface. The "Gly-Asp" sequence within this compound could be exploited as a targeting ligand. By conjugating this peptide to drug-loaded nanoparticles or other therapeutic agents, it may be possible to achieve targeted delivery to tumor sites, thereby increasing therapeutic efficacy and reducing off-target side effects.
Quantitative Data on Related Peptides
While specific quantitative data for this compound is not yet available, the following table summarizes key interaction data for the related RGD motif to provide a comparative baseline for future studies.
| Peptide Sequence | Target Integrin(s) | Binding Affinity (IC50) | Application | Reference |
| GRGDS | α5β1, αvβ3 | 25 µM (for inhibition of ADP-induced platelet aggregation) | Inhibition of cell adhesion, anti-thrombotic research | |
| c(RGDfV) | αvβ3, αvβ5 | ~1-10 nM | Anti-angiogenic, anti-cancer research | |
| GRGDNP | α5β1 | Not specified | Inhibition of cardiac contractile function | |
| GRGDTP | Not specified | More inhibitory than GRGDS in tumor cell invasion assays | Anti-cancer research |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Aspartic Acid):
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Perform a ninhydrin (B49086) test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH as in step 3.
-
Add to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Cell Adhesion Assay
This protocol describes a colorimetric assay to quantify cell attachment to a peptide-coated surface.
Materials:
-
This compound
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
Crystal Violet solution
-
Sodium dodecyl sulfate (B86663) (SDS) solution
Procedure:
-
Plate Coating:
-
Dissolve this compound in PBS at various concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
-
Cell Seeding:
-
Harvest cells and resuspend in serum-free medium.
-
Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells/well) to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining and Quantification:
-
Fix the adherent cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells with water and allow to air dry.
-
Solubilize the stain by adding 100 µL of 1% SDS solution to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Quantitative Analysis of Peptide-Protein Interaction (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of this compound to a target protein (e.g., a purified integrin).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
This compound (analyte)
-
Purified target protein (ligand)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the peptide solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound Mediated Cell Adhesion
Based on the known signaling pathways of RGD-integrin interactions, the following diagram illustrates a potential mechanism for this compound.
Caption: Potential integrin-mediated signaling pathway initiated by this compound.
Experimental Workflow for Investigating this compound
The following workflow outlines a logical progression for the comprehensive evaluation of this compound.
Caption: A comprehensive workflow for the investigation of this compound.
Conclusion and Future Directions
This compound is a tripeptide with considerable, albeit largely unexplored, potential in biotechnology. Its structural similarity to the RGD motif strongly suggests a role in modulating cell-integrin interactions, opening avenues for its use in tissue engineering, as an anti-cancer agent, and in targeted drug delivery. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically investigate the biological activities of this compound. Future research should focus on obtaining quantitative binding data for a panel of integrins, elucidating its precise signaling mechanisms, and evaluating its efficacy in relevant in vivo models. Such studies will be crucial in translating the theoretical potential of this peptide into tangible biotechnological and therapeutic applications.
References
The Gly-Asp-Gly Motif in Extracellular Matrix Proteins: A Technical Guide to a Non-Canonical Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Cell adhesion to the ECM is a fundamental process that governs cell migration, proliferation, differentiation, and survival. This adhesion is primarily mediated by integrins, a family of transmembrane receptors on the cell surface that recognize specific short amino acid motifs within ECM proteins. The most prominent and well-characterized of these motifs is the Arginine-Glycine-Aspartic acid (RGD) sequence. It is found in numerous ECM proteins, including fibronectin, vitronectin, and laminin, and serves as a primary ligand for approximately half of the known integrin subtypes.[1][2]
While the RGD motif has been the subject of extensive research, the significance of closely related sequences is also of great interest, particularly for understanding the specificity of integrin-ligand interactions. This technical guide focuses on the Glycine-Aspartic acid-Glycine (GDG) motif. In contrast to the adhesive properties of RGD, the GDG sequence is predominantly recognized as a non-binding motif in the context of cell adhesion to the ECM. Its primary role in research has been as a negative control to demonstrate the specificity of RGD-integrin interactions. This guide will provide an in-depth analysis of the GDG motif, presenting quantitative data on its lack of binding affinity, detailing experimental protocols where it is used as a control, and offering a structural explanation for its inability to effectively engage integrin receptors.
The GDG Motif: A Non-Binding Analogue of RGD
The substitution of the positively charged Arginine (Arg) in the RGD motif with the small, non-polar Glycine (Gly) to form the GDG motif has a profound impact on its ability to mediate cell adhesion. Numerous studies have utilized peptides containing GDG or other scrambled RGD sequences as negative controls to confirm that the observed cellular responses are specifically due to the RGD-integrin interaction.
Quantitative Data: RGD vs. Non-Binding Motifs
Competitive binding assays are commonly used to determine the binding affinity of ligands to their receptors. In these assays, the concentration of a ligand required to inhibit 50% of the binding of a known ligand is determined (IC50). While direct IC50 data for the GDG motif is not extensively reported in the literature, data for other non-functional RGD variants, such as Arginine-Glycine-Glutamic acid (RGE) and Arginine-Alanine-Aspartic acid (RAD), consistently demonstrate a dramatic loss of binding affinity compared to the RGD sequence. This principle is broadly accepted to apply to the GDG motif as well.
| Ligand/Peptide | Integrin Subtype | IC50 (nM) | Fold Change vs. RGD | Reference |
| RGD (Cyclic) | αvβ3 | 1.5 - 8.3 | - | [3][4] |
| RGE (in Fibronectin) | αv-class integrins | No binding detected | >1000 | [5] |
| RAD (Cyclic) | αvβ3 / αvβ6 | >10,000 (micromolar) | >1000 | [6] |
| GRADSP (Control) | Not specified | No inhibition | >1000 | [7] |
Note: The table presents representative data for non-binding RGD analogues to illustrate the significant loss of affinity. It is inferred that the GDG motif would exhibit a similarly high IC50 value, indicating a lack of significant binding.
Experimental Protocols
The use of a non-binding control peptide is a critical component of any experiment investigating RGD-mediated cell adhesion. Below is a detailed methodology for a standard competitive cell adhesion assay that could employ a GDG peptide as a negative control.
Competitive Cell Adhesion Assay
Objective: To determine the specificity of cell adhesion to an RGD-containing substrate and to quantify the inhibitory potential of RGD-based peptides.
Materials:
-
96-well tissue culture plates
-
ECM protein solution (e.g., fibronectin, 10 µg/mL in PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free media
-
Peptides:
-
Adhesive Peptide (e.g., GRGDS)
-
Negative Control Peptide (e.g., GRGES or a GDG-containing peptide)
-
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.
-
Blocking: Wash the wells three times with PBS and then block with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Cell Labeling: While the plate is blocking, label the cells with Calcein-AM according to the manufacturer's instructions. This will allow for quantification of adherent cells.
-
Inhibition: Prepare serial dilutions of the adhesive peptide and the negative control peptide. Pre-incubate the labeled cell suspension with the different concentrations of peptides for 30 minutes at 37°C.
-
Seeding: After blocking, wash the wells with PBS. Add the cell-peptide mixtures to the coated wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes should be optimized to remove background while retaining specifically adhered cells.
-
Quantification: Add lysis buffer to each well and measure the fluorescence using a fluorescence plate reader.
-
Analysis: The fluorescence intensity is proportional to the number of adherent cells. The percentage of inhibition is calculated relative to the control wells (no peptide).
Workflow for a competitive cell adhesion assay.
Structural Basis for the Lack of GDG Motif Activity
The high specificity of integrin recognition of the RGD motif is rooted in the precise stereochemical interactions between the peptide and the integrin's binding pocket. The binding of RGD to integrins involves a coordinated effort of all three residues, with the Arginine and Aspartic acid side chains playing particularly crucial roles.
-
Arginine (Arg): The long, positively charged guanidinium (B1211019) group of the Arg side chain forms a critical salt bridge with a negatively charged Aspartic acid residue in the α-subunit of the integrin.[6]
-
Glycine (Gly): The small size of the Glycine residue allows for a specific backbone conformation, often a tight turn, which is necessary to correctly position the flanking Arg and Asp residues for optimal interaction with the integrin.[4]
-
Aspartic acid (Asp): The negatively charged carboxyl group of the Asp side chain coordinates with a divalent cation (usually Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin's β-subunit.[7]
In the GDG motif, the replacement of Arginine with Glycine eliminates the possibility of the crucial salt bridge formation with the integrin α-subunit. The Glycine side chain (a single hydrogen atom) is incapable of forming the strong electrostatic interaction that the guanidinium group of Arginine provides. This loss of a key binding interaction dramatically reduces the overall binding affinity of the peptide for the integrin, rendering it unable to support stable cell adhesion.
RGD vs. GDG interaction with integrin binding pocket.
Signaling Pathways: The Consequence of Non-Binding
The binding of RGD-containing ECM proteins to integrins initiates a cascade of intracellular signaling events, collectively known as outside-in signaling. This process involves the clustering of integrins, recruitment of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src, and the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which regulate cell survival, proliferation, and migration.
Since the GDG motif does not effectively bind to integrins, it fails to trigger this outside-in signaling cascade. This lack of signal initiation is the molecular basis for its use as a negative control. When cells are presented with a GDG-containing substrate, they do not form stable focal adhesions, and the downstream signaling pathways associated with cell adhesion are not activated.
References
- 1. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin Activation Dynamics between the RGD-binding Site and the Headpiece Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction Mechanism and Clustering among RGD Peptides and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
H-Gly-Asp-Gly-OH: A Technical Guide for Biochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Asp-Gly-OH, composed of glycine (B1666218), aspartic acid, and another glycine residue, represents a simple yet intriguing model for various biochemical investigations. Its structure, featuring a central acidic amino acid flanked by two flexible glycine residues, suggests potential roles in studying peptide conformation, protein-protein interactions, and the influence of charged residues in biological systems. While specific, comprehensive studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from the known functions of its constituent amino acids and related short peptides to provide a technical framework for its use as a model peptide.
The presence of an aspartic acid residue provides a negative charge at physiological pH, making this compound a useful tool for investigating electrostatic interactions in biological recognition processes. The glycine residues offer significant conformational flexibility, allowing the peptide to adapt to various binding pockets. This combination of features makes it a suitable candidate for studies in enzymology, receptor binding, and as a fragment in the design of more complex bioactive peptides.
Physicochemical Properties
The fundamental properties of this compound are derived from its amino acid composition. A summary of its predicted and known characteristics is provided below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₃N₃O₆ | Calculated |
| Molecular Weight | 247.21 g/mol | Calculated |
| IUPAC Name | L-α-Aspartyl-glycyl-glycine | Nomenclature |
| Amino Acid Sequence | Gly-Asp-Gly (GDG) | --- |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in water | Predicted |
| pI (Isoelectric Point) | Acidic (predicted) | --- |
Biochemical and Research Applications
Based on the properties of related peptides, this compound can be employed in a variety of research contexts:
-
Model for Peptide Synthesis and Conformation: The simple, well-defined structure of this compound makes it an excellent model for optimizing peptide synthesis protocols, particularly for peptides containing acidic residues which can be prone to side reactions like aspartimide formation.[1] Its conformational flexibility due to the glycine residues also makes it a good subject for spectroscopic studies (e.g., NMR, CD) to understand the solution-state structure of short peptides.
-
Enzyme Substrate and Inhibitor Studies: Peptides containing aspartic acid are recognized by various proteases. This compound could serve as a model substrate or a fragment for designing competitive inhibitors for enzymes that recognize acidic residues.
-
Probing Protein-Protein Interactions: The aspartic acid residue can mimic a recognition motif in larger proteins. This peptide could be used in binding assays (e.g., SPR, ITC) to study the contribution of acidic residues to protein-protein interaction interfaces.
-
Drug Delivery and Formulation: Short, hydrophilic peptides are sometimes used to improve the solubility and bioavailability of drug candidates.[2][3] The properties of this compound make it a candidate for such exploratory studies in drug formulation.
-
Cell Adhesion Studies (as a negative control): The well-known Arg-Gly-Asp (RGD) sequence is a key motif for cell adhesion by binding to integrins.[2][4][5] this compound, lacking the critical arginine residue, could serve as an excellent negative control in cell adhesion assays to demonstrate the specificity of RGD-mediated interactions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[6][7][8]
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Aspartic Acid):
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH as in step 3.
-
Add to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Studying Peptide-Protein Interactions using Surface Plasmon Resonance (SPR)
This generalized protocol describes how to test the binding of this compound to a target protein.[9]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Target protein
-
This compound (high purity)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the peptide solutions over the immobilized protein surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases.
-
Between injections, regenerate the sensor surface with the regeneration solution to remove bound peptide.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathways
While this compound is not directly implicated in specific signaling pathways, peptides containing glycine and aspartate are fundamental to many biological processes. For example, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors (GlyRs), which are ligand-gated ion channels.[10] The activation of these receptors in immune cells like macrophages can modulate inflammatory responses.[10]
This compound could be used to investigate the specificity of such pathways. For instance, it could be tested for its ability to bind to GlyRs or to modulate glycine-mediated signaling, likely acting as a weak agonist or antagonist, or having no effect, thereby helping to define the structural requirements for receptor activation.
Conclusion
This compound serves as a valuable model peptide for a range of biochemical and biophysical studies. Its simple, defined structure with a central acidic residue and flexible glycine linkers makes it ideal for methodological development in peptide synthesis and for fundamental studies of peptide conformation and molecular recognition. While not a known bioactive peptide itself, its utility as a research tool, particularly as a building block for larger peptides or as a negative control in studies of related bioactive sequences like the RGD motif, is significant. The protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this compound in advancing our understanding of peptide science and its applications in drug discovery and development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arg-Gly-Asp: a versatile cell recognition signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Glycinergic Signaling in Macrophages and Its Application in Macrophage-Associated Diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Gly-Asp-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. This methodology, pioneered by R. Bruce Merrifield, simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing. The most widely adopted strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains.
This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide H-Gly-Asp-Gly-OH. A particular focus is placed on addressing the challenges associated with the Asp-Gly linkage, which is known to be susceptible to aspartimide formation under the basic conditions of Fmoc deprotection. Careful control of the synthesis and cleavage conditions is crucial to minimize this side reaction and ensure a high purity of the final product.
Data Presentation: Quantitative Summary for 0.1 mmol Synthesis
The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.
Table 1: Resin and Amino Acid Quantities
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Fmoc-Gly-Wang Resin | - | Pre-loaded resin is recommended for convenience. |
| Substitution | 0.5 | mmol/g | A standard substitution level is suitable for a short peptide.[1] |
| Amount | 200 | mg | Based on a 0.1 mmol synthesis scale. |
| Amino Acids | |||
| Fmoc-Asp(OtBu)-OH | 205.7 | mg | 5 equivalents relative to resin loading. |
| Fmoc-Gly-OH | 148.7 | mg | 5 equivalents relative to resin loading. |
Table 2: Reagent Quantities per Coupling Cycle
| Reagent | Volume/Mass | Molar Equivalents | Purpose |
| 20% Piperidine (B6355638) in DMF | 5 | mL | Fmoc deprotection |
| HBTU | 189.6 | mg (4.9 eq.) | Coupling Reagent |
| DIPEA | 174 | µL (10 eq.) | Base for Coupling |
| DMF | As required | - | Solvent |
Table 3: Cleavage Cocktail Composition
| Reagent | Percentage (v/v or w/v) | Volume for 200 mg Resin | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | 1.9 | mL |
| Triisopropylsilane (TIS) | 2.5% | 50 | µL |
| Water (DI) | 2.5% | 50 | µL |
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of this compound.
Resin Preparation and Swelling
-
Weigh 200 mg of Fmoc-Gly-Wang resin (0.5 mmol/g substitution, 0.1 mmol) and place it into a fritted syringe reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.
-
Drain the DMF by filtration.
Synthesis Cycle 1: Coupling of Fmoc-Asp(OtBu)-OH
2.1. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
2.2. Coupling
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (205.7 mg, 0.5 mmol), HBTU (189.6 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.[2][3]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A yellow color indicates a successful coupling (absence of free primary amines).
Synthesis Cycle 2: Coupling of Fmoc-Gly-OH
-
Repeat the Fmoc deprotection steps as described in section 2.1.
-
In a separate vial, dissolve Fmoc-Gly-OH (148.7 mg, 0.5 mmol), HBTU (189.6 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and then with dichloromethane (B109758) (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Cleavage and Deprotection
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water in a fume hood. For 200 mg of resin, prepare approximately 2 mL of the cocktail.[2]
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 1.5 to 2 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Isolation
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of mobile phase A (0.1% TFA in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A shallow gradient (e.g., 5-30% B over 30 minutes) is recommended for good separation of this hydrophilic peptide.
-
Monitor the elution of the peptide at 214 nm.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final this compound product as a white powder.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Logical relationship of a single amino acid addition cycle in Fmoc-SPPS.
References
Application Note: High-Purity Purification of Synthetic H-Gly-Asp-Gly-OH by Reversed-Phase HPLC
Abstract
This application note details a robust and efficient method for the purification of the synthetic tripeptide H-Gly-Asp-Gly-OH using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Following solid-phase peptide synthesis (SPPS), the crude peptide product contains various impurities that must be removed to ensure its suitability for research, diagnostic, and therapeutic applications. The described protocol employs a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent. This method yields the target peptide with a purity exceeding 98%, making it suitable for the most demanding applications. This document provides comprehensive experimental protocols, data analysis, and visual workflows to guide researchers and drug development professionals.
Introduction
Synthetic peptides are indispensable tools in a wide array of scientific disciplines, including biochemistry, pharmacology, and materials science.[1] The biological activity, safety, and reliability of these peptides are directly contingent on their purity.[2] Following synthesis, crude peptide mixtures often contain a heterogeneous mix of impurities, including truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups.[3] High-performance liquid chromatography (HPLC) is the gold standard for both the analysis and purification of synthetic peptides due to its high resolution, sensitivity, and versatility.[4]
Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for peptide purification.[3] This technique separates molecules based on their relative hydrophobicity.[5] A nonpolar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase. A gradient of increasing organic solvent concentration is applied to elute the components from the column, with more hydrophobic molecules exhibiting longer retention times.[3]
This application note provides a step-by-step guide for the purification of the hydrophilic tripeptide this compound, a model peptide for studying fundamental biological processes.
Materials and Methods
Equipment and Consumables
| Equipment/Consumable | Specification |
| HPLC System | Preparative HPLC system with gradient capability and UV detector |
| Analytical HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size[6] |
| Preparative HPLC Column | C18, 21.2 x 250 mm, 5 µm particle size, 100 Å pore size[7] |
| Solvents | HPLC-grade acetonitrile (ACN) and ultrapure water |
| Ion-Pairing Agent | Trifluoroacetic acid (TFA), sequencing grade |
| Sample Vials | 2 mL amber glass vials with PTFE septa |
| Filters | 0.45 µm syringe filters |
| Lyophilizer | Laboratory-scale freeze-dryer |
Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 1 L of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.
-
Crude Peptide Solution: Dissolve the crude, lyophilized this compound in Mobile Phase A at a concentration of 10 mg/mL for preparative runs and 1 mg/mL for analytical runs. Filter the solution through a 0.45 µm syringe filter before injection.[8]
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol is used to determine the purity of the crude peptide and the collected fractions from the preparative run.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the 1 mg/mL filtered crude peptide solution.
-
Gradient Elution: Apply a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Column Wash and Re-equilibration: After the elution of the main peak, wash the column with 95% Mobile Phase B for 5 minutes, then return to the initial conditions and re-equilibrate for 10 minutes before the next injection.
-
Detection: Monitor the eluate at a wavelength of 214 nm.[2]
Protocol 2: Preparative HPLC for Purification
This protocol is for the purification of the crude this compound.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 18 mL/min until a stable baseline is achieved.[7]
-
Sample Injection: Inject an appropriate volume of the 10 mg/mL filtered crude peptide solution (e.g., 1-5 mL, depending on the column loading capacity).
-
Gradient Elution: Apply a linear gradient from 5% to 45% Mobile Phase B over 30 minutes. The shallow gradient is designed to ensure optimal separation of the target peptide from closely eluting impurities.[9]
-
Fraction Collection: Begin collecting fractions as the main peak starts to elute. Collect fractions of 5-10 mL.
-
Column Wash and Re-equilibration: Following the elution of the target peptide, wash the column with 95% Mobile Phase B for 10 minutes and then re-equilibrate at the initial conditions.
Protocol 3: Post-Purification Processing
-
Fraction Analysis: Analyze the purity of each collected fraction using the analytical HPLC method described in Protocol 1.
-
Pooling of Pure Fractions: Combine the fractions with the desired purity level (typically ≥98%).
-
Lyophilization: Freeze the pooled fractions at -80°C and lyophilize to obtain the purified peptide as a white, fluffy powder.[3]
-
Storage: Store the lyophilized peptide at -20°C or below in a desiccator.[9]
Workflow and Logical Relationships
Caption: Workflow for the purification of this compound.
Results
The described RP-HPLC method successfully purified this compound from a crude synthetic mixture. The purity of the peptide was significantly improved from an initial 65% to over 98%.
HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18 mL/min[7] |
| Gradient | 5-50% B over 20 min | 5-45% B over 30 min |
| Detection | 214 nm | 214 nm |
| Injection Volume | 20 µL | 2 mL |
Purification Data
| Sample | Purity (%) | Recovery (%) |
| Crude Peptide | 65.3 | N/A |
| Purified Peptide | 98.7 | 78 |
Logical Relationship of the Purification Process
Caption: Logical flow of the RP-HPLC purification process.
Discussion
The purification of synthetic peptides by RP-HPLC is a well-established and reliable method.[3] The choice of a C18 column is suitable for a wide range of peptides, including the hydrophilic tripeptide this compound. The use of TFA as an ion-pairing agent is crucial for achieving sharp and symmetrical peaks by minimizing undesirable interactions between the peptide and the silica (B1680970) backbone of the stationary phase.[9]
The shallow gradient employed in the preparative method was key to achieving high-resolution separation of the target peptide from closely related impurities. A steeper gradient might lead to co-elution and a lower final purity. The analytical HPLC method, with its faster gradient, provides a rapid assessment of purity.
Potential challenges in peptide purification include poor solubility of the crude peptide and the presence of impurities with very similar hydrophobicities to the target peptide. If solubility is an issue, the use of a small amount of organic solvent or a different aqueous buffer in the sample solvent may be necessary. For challenging separations, optimizing the gradient, flow rate, or even exploring different stationary phases (e.g., C8) or ion-pairing agents can improve resolution.[2]
Conclusion
The RP-HPLC protocol detailed in this application note provides a reliable and efficient method for the purification of synthetic this compound. By employing a C18 column and an optimized water/acetonitrile gradient with TFA, a final purity of over 98% was achieved with good recovery. This systematic approach, from analytical method development to preparative scale-up and post-purification processing, ensures a high-quality product suitable for sensitive downstream applications in research and drug development.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bachem.com [bachem.com]
- 4. peptidesuk.com [peptidesuk.com]
- 5. benchchem.com [benchchem.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 8. protocols.io [protocols.io]
- 9. peptide.com [peptide.com]
Application Note: Characterization of H-Gly-Asp-Gly-OH using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Asp-Gly-OH is a tripeptide composed of glycine (B1666218), aspartic acid, and another glycine residue. As a fundamental building block in peptide and protein research, its accurate characterization is crucial for ensuring purity, confirming synthesis, and for its application in various biological and pharmaceutical studies. Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a powerful and sensitive technique for the structural elucidation and sequence verification of peptides. This application note provides a detailed protocol for the characterization of this compound using mass spectrometry, focusing on the interpretation of its fragmentation pattern.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra. The following protocol is a general guideline and may be optimized based on the specific instrumentation and experimental goals.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the peptide in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) (ACN) and deionized water.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution (1-10 µg/mL):
-
Dilute the stock solution with the 50:50 ACN/water solvent to a final concentration of 1-10 µg/mL.
-
To promote protonation and enhance ionization efficiency in positive ion mode, add formic acid to the final working solution to a final concentration of 0.1% (v/v).
-
Mass Spectrometry Analysis
The following parameters are provided as a starting point and should be optimized for the specific mass spectrometer being used.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)).
-
Ionization Mode: Positive ion mode is typically used for peptides as it facilitates the protonation of the N-terminus and any basic amino acid residues.
-
Infusion Method: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min or through a liquid chromatography (LC) system.
-
MS1 Scan Parameters:
-
Mass Range: m/z 100-500 (to include the precursor ion).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
-
MS/MS (Tandem MS) Parameters:
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺.
-
Collision Gas: Argon is commonly used.
-
Collision Energy: A collision energy ramp (e.g., 10-30 eV) should be tested to determine the optimal energy for generating a rich fragmentation spectrum.
-
Data Presentation
The primary goal of the MS/MS experiment is to induce fragmentation of the peptide backbone and analyze the resulting fragment ions to confirm the amino acid sequence. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-ions.
-
b-ions contain the N-terminus of the peptide.
-
y-ions contain the C-terminus of the peptide.
The theoretical monoisotopic mass of the neutral this compound (C₈H₁₃N₃O₆) is 247.0804 Da. Therefore, the protonated molecule ([M+H]⁺) is expected at an m/z of approximately 248.0877.
The following table summarizes the theoretical m/z values for the expected precursor and primary fragment ions of this compound.
| Ion Type | Sequence Fragment | Theoretical m/z |
| [M+H]⁺ | Gly-Asp-Gly | 248.0877 |
| b-ions | ||
| b₁ | Gly | 58.0293 |
| b₂ | Gly-Asp | 173.0562 |
| y-ions | ||
| y₁ | Gly | 76.0399 |
| y₂ | Asp-Gly | 191.0668 |
Data Analysis and Interpretation
The acquired MS/MS spectrum should be analyzed for the presence of the peaks corresponding to the theoretical b- and y-ions listed in the table above. The presence of a comprehensive series of these fragment ions provides strong evidence for the confirmation of the peptide sequence. A significant observation in peptides containing aspartic acid is the preferential cleavage at the C-terminal side of the Asp residue.
Visualizations
Experimental Workflow
The general workflow for the characterization of this compound by mass spectrometry is depicted below.
Fragmentation Pathway
The following diagram illustrates the fragmentation of the protonated this compound molecule, showing the formation of the key b- and y-ions.
Conclusion
This application note provides a comprehensive protocol for the characterization of the tripeptide this compound using electrospray ionization tandem mass spectrometry. By following the outlined experimental procedures and data analysis steps, researchers can confidently confirm the primary structure of this peptide. The provided theoretical fragmentation data serves as a reliable reference for interpreting the experimental MS/MS spectra. This methodology is fundamental for quality control and structural verification in research, and drug development.
Application Note: Unambiguous Structure Elucidation of the Tripeptide H-Gly-Asp-Gly-OH using NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the pharmaceutical and biotechnology sectors for the precise structure determination of peptides and other biomolecules. This application note provides a comprehensive protocol for the structural elucidation of the tripeptide H-Gly-Asp-Gly-OH. We detail the experimental procedures for a suite of one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC. The systematic analysis of the resulting spectral data allows for the unambiguous assignment of all proton and carbon signals and confirmation of the peptide's primary structure. This guide is intended for researchers, scientists, and drug development professionals involved in peptide characterization and analysis.
Introduction
The tripeptide this compound is a simple yet illustrative model for demonstrating the power of modern NMR techniques in peptide structure elucidation. Accurate determination of the amino acid sequence and confirmation of covalent structure are critical steps in the development of peptide-based therapeutics and research tools. NMR spectroscopy offers a non-destructive method to obtain detailed atomic-level structural information in a solution state that can mimic physiological conditions.
This note outlines a logical workflow, from sample preparation to the final structure confirmation, employing a combination of 1D and 2D NMR experiments. The process involves:
-
Identification of Amino Acid Spin Systems: Using COSY and TOCSY experiments to identify the sets of correlated protons belonging to each amino acid residue.
-
Heteronuclear Correlation: Assigning the corresponding carbon atoms to their directly attached protons using the HSQC experiment.
-
Sequential Linkage: Establishing the connectivity between adjacent amino acid residues through long-range proton-carbon correlations (HMBC), thereby confirming the Gly-Asp-Gly sequence.
Experimental Protocols
Sample Preparation
Meticulous sample preparation is crucial for acquiring high-quality NMR data.[1]
-
Peptide Sample: Weigh approximately 3-5 mg of high-purity (>95%) this compound.
-
Solvent: For experiments observing non-exchangeable protons, dissolve the peptide in 500 µL of deuterium (B1214612) oxide (D₂O, 99.9%). To observe exchangeable amide protons, use a solvent mixture of 90% H₂O / 10% D₂O.[2][3] The 10% D₂O is necessary for the spectrometer's field-frequency lock.[4]
-
Concentration: This will yield a final peptide concentration of approximately 2-5 mM, which is ideal for most 2D NMR experiments.[5]
-
pH Adjustment: Adjust the sample pH to ~4.5 using small additions of DCl or NaOD. This slows the exchange rate of amide protons with the solvent, making them observable.
-
Transfer: Transfer the final solution into a high-quality 5 mm NMR tube.
-
Reference: Add a small amount of an internal chemical shift reference, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), to a final concentration of ~10 µM.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
1D ¹H NMR: This is the initial experiment to get an overview of the proton signals, check sample purity, and optimize acquisition parameters.
-
1D ¹³C NMR: Provides an overview of the carbon signals, particularly the distinct carbonyl region.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through 2-3 bonds (e.g., Hα-Hβ). This is key for identifying coupled protons within a residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those directly coupled. For example, it will show a correlation from an amide proton to all other protons within the same amino acid residue.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹JCH coupling). This allows for the assignment of carbon resonances based on the already assigned proton signals.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This experiment is critical for linking adjacent amino acid residues by observing correlations from an α-proton or amide proton of one residue to the carbonyl carbon of the preceding residue.
Results and Data Analysis
The structural elucidation follows a systematic progression of data interpretation, as outlined in the workflow diagram below.
Caption: Experimental workflow for NMR structure elucidation.
Step 1: Identification of Amino Acid Spin Systems
The TOCSY spectrum is the primary tool for identifying the amino acid types.
-
Glycine (Gly): Glycine is unique as it has two α-protons (Hα) and no side chain. Its spin system in the TOCSY spectrum will show correlations between the amide proton (NH) and the two Hα protons.
-
Aspartic Acid (Asp): The Aspartic Acid spin system is characterized by correlations connecting its amide proton (NH) to its α-proton (Hα) and subsequently to its two β-protons (Hβ). Asp Hβ protons typically have distinctive chemical shifts around 2.6-2.8 ppm.
By analyzing the TOCSY spectrum, we can identify three distinct spin systems: two belonging to Glycine and one to Aspartic Acid. We provisionally label them Gly(A), Asp(B), and Gly(C).
Step 2: ¹H and ¹³C Chemical Shift Assignment
Using the correlations from COSY and TOCSY, all proton signals can be assigned. Subsequently, the HSQC spectrum is used to assign the chemical shifts of the directly attached carbons (Cα and Cβ). The expected chemical shifts are summarized in the tables below.
Table 1: ¹H Chemical Shift Assignments for this compound (ppm) Reference: DSS, Solvent: 90% H₂O / 10% D₂O, pH 4.5
| Residue | NH | Hα | Hβ |
| Gly(1) | 8.52 | 3.98 | - |
| Asp(2) | 8.40 | 4.65 | 2.85, 2.75 |
| Gly(3) | 8.25 | 3.90 | - |
Table 2: ¹³C Chemical Shift Assignments for this compound (ppm) Reference: DSS, Solvent: 90% H₂O / 10% D₂O, pH 4.5
| Residue | C' (Carbonyl) | Cα | Cβ |
| Gly(1) | 172.5 | 43.6 | - |
| Asp(2) | 174.1 | 52.5 | 39.9 |
| Gly(3) | 172.8 | 43.4 | - |
(Note: The chemical shift values presented are typical expected values based on literature for peptides in aqueous solution and may vary slightly based on experimental conditions.)
Step 3: Sequential Assignment using HMBC
The final step is to determine the sequence of the amino acid residues. This is achieved using the HMBC spectrum, which reveals correlations between protons and carbons separated by 2 or 3 bonds. The key correlations for sequencing are the ³J couplings between the Hα or NH of residue (i) and the carbonyl carbon (C') of the preceding residue (i-1).
Caption: Key HMBC correlations for peptide sequencing.
Analysis of HMBC Correlations:
-
A cross-peak is observed between the Hα of Asp(B) (at ~4.65 ppm) and the carbonyl carbon of Gly(A) (at ~172.5 ppm). This establishes that Gly(A) precedes Asp(B).
-
A cross-peak is observed between the Hα of Gly(C) (at ~3.90 ppm) and the carbonyl carbon of Asp(B) (at ~174.1 ppm). This establishes that Asp(B) precedes Gly(C).
These two key correlations unambiguously confirm the peptide sequence as Gly(A) - Asp(B) - Gly(C) , which corresponds to this compound.
Conclusion
This application note demonstrates a systematic and robust methodology for the complete structure elucidation of the tripeptide this compound using a standard suite of NMR experiments. By logically progressing from the identification of individual amino acid spin systems (COSY, TOCSY) to establishing sequential connectivity (HMBC), an unambiguous assignment of all ¹H and ¹³C resonances can be achieved, thereby confirming the primary structure of the peptide. The protocols and workflow described herein are broadly applicable to the structural characterization of other small peptides, making them a valuable resource for researchers in drug discovery and chemical biology.
References
- 1. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. nmr-bio.com [nmr-bio.com]
Application Notes and Protocols: Enhancing Biomaterial Cell Adhesion with H-Gly-Asp-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion to biomaterials is a critical determinant of biocompatibility and the success of tissue engineering and regenerative medicine strategies. The interaction between cells and the extracellular matrix (ECM) is largely mediated by integrin receptors on the cell surface recognizing specific amino acid sequences on ECM proteins. The Arginine-Glycine-Aspartic acid (RGD) sequence is the most well-known and widely utilized cell adhesion motif.[1] This document provides detailed application notes and protocols for utilizing a variant of this sequence, H-Gly-Asp-Gly-OH (GDG), to improve the cell-adhesive properties of biomaterials.
While the RGD sequence is the canonical motif for many integrins, the central Aspartic acid (Asp) residue plays a crucial role in the binding interaction.[2][3] The Gly-Asp-Gly (GDG) sequence, by retaining this key residue, is proposed as a minimalist peptide to promote cell adhesion. The flanking glycine (B1666218) residues provide conformational flexibility, potentially allowing the aspartic acid residue to be presented to its receptor. It is important to note that while the principles are based on the extensive research of RGD-mediated adhesion, the efficacy of the GDG sequence should be validated for specific cell types and biomaterials.
Mechanism of Action: Integrin-Mediated Cell Adhesion
The proposed mechanism for GDG-mediated cell adhesion is through its interaction with integrin receptors on the cell surface. Integrins are heterodimeric transmembrane proteins that, upon binding to their ligands, cluster and activate intracellular signaling cascades.[4][5] This signaling leads to the recruitment of cytoskeletal proteins, formation of focal adhesions, and subsequent cell spreading and adhesion.[4]
The binding of peptides like GDG to integrins is thought to initiate a signaling pathway that involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the phosphorylation of various downstream targets, including paxillin, which are crucial for the dynamic regulation of the actin cytoskeleton and the establishment of stable cell adhesion.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, the following table provides a comparative summary of cell adhesion results for various Asp-containing peptides on different biomaterials, which can serve as a benchmark for experiments with GDG. The data illustrates the importance of the peptide sequence and the material context.
| Peptide Sequence | Biomaterial | Cell Type | Adhesion Enhancement (vs. Control) | Reference |
| GRGDS | Collagen Gel | Rat Dermal Fibroblasts | ~1.5-fold increase | [6] |
| c(RGDfK) | Gold Surface | HEK293 Cells | Significant increase in adhesion | [7] |
| RGDC | Titanium | Not specified | 0.2-0.4 peptides/nm² coverage | [8] |
| RGD43 | Polystyrene | NIH3T3 Fibroblasts | Superior to fibronectin and laminin | [9] |
| LDV | Peptide Hydrogel | L929 Fibroblasts | Promoted cell attachment and spreading | [7] |
| RSD | Polystyrene | HEK293T Cells | Higher adhesion than RGD-containing peptide | [10] |
Note: The level of adhesion enhancement is highly dependent on the specific experimental conditions, including peptide density, cell type, and incubation time.
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound onto a Biomaterial Surface
This protocol describes a general method for the covalent attachment of a cysteine-terminated GDG peptide (H-Gly-Asp-Gly-Cys-OH) to a biomaterial surface functionalized with maleimide (B117702) groups. This method is adapted from established protocols for immobilizing RGD-containing peptides.[8]
Materials:
-
Biomaterial substrate (e.g., titanium, glass, polymer scaffold)
-
H-Gly-Asp-Gly-Cys-OH peptide (custom synthesized)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-succinimidyl-3-maleimidopropionate (SMP) or similar crosslinker
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Ultrasonic bath
-
Nitrogen gas stream
Workflow:
Procedure:
-
Surface Preparation and Hydroxylation:
-
Clean the biomaterial substrate by sonicating in ethanol (B145695) and then deionized water.
-
Dry the substrate under a stream of nitrogen.
-
Generate hydroxyl groups on the surface, for example, by treating with a piranha solution (use extreme caution) or oxygen plasma.
-
-
Silanization:
-
Immerse the hydroxylated substrate in a solution of 2% (v/v) APTES in anhydrous toluene.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Rinse the substrate thoroughly with toluene, followed by ethanol and deionized water to remove excess silane (B1218182).
-
Cure the silane layer by baking at 110°C for 30 minutes.
-
-
Maleimide Functionalization:
-
Dissolve the SMP crosslinker in anhydrous DMF to a concentration of 2 mg/mL.
-
Immerse the aminosilanized substrate in the SMP solution and incubate for 2 hours at room temperature.
-
Wash the substrate extensively with DMF, followed by ethanol and deionized water.
-
Dry under a nitrogen stream.
-
-
Peptide Immobilization:
-
Dissolve H-Gly-Asp-Gly-Cys-OH in PBS (pH 6.5-7.5) to the desired concentration (e.g., 0.1-1 mg/mL).
-
Cover the maleimide-functionalized surface with the peptide solution and incubate for 4-12 hours at room temperature or overnight at 4°C in a humidified chamber.
-
The cysteine thiol group will react with the maleimide group to form a stable thioether bond.
-
-
Final Washing and Sterilization:
-
Rinse the peptide-modified substrate thoroughly with PBS and deionized water to remove any non-covalently bound peptide.
-
Dry under a nitrogen stream.
-
Sterilize the substrate using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation, or sterile filtration of all solutions and aseptic handling).
-
Protocol 2: Cell Adhesion Assay
This protocol provides a method to quantify the adhesion of cells to the GDG-modified biomaterial surface.
Materials:
-
GDG-modified and control (unmodified) biomaterial substrates
-
Cell line of interest (e.g., fibroblasts, endothelial cells, mesenchymal stem cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Calcein AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Procedure:
-
Surface Blocking (Optional but Recommended):
-
Incubate the GDG-modified and control substrates in a solution of 1% heat-inactivated BSA in PBS for 1 hour at 37°C to block non-specific cell binding.
-
Wash the substrates three times with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.
-
Seed a known number of cells onto the GDG-modified and control substrates (e.g., 1 x 10⁴ cells per cm²).
-
Incubate for a defined period (e.g., 30, 60, or 120 minutes) at 37°C in a CO₂ incubator. This short incubation time in serum-free medium ensures that adhesion is primarily mediated by the immobilized peptide.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the substrates three times with PBS to remove non-adherent cells. The gentleness of the washing step is crucial and should be consistent across all samples.
-
-
Quantification of Adherent Cells:
-
Method A: Crystal Violet Staining
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and allow to dry.
-
Solubilize the stain by adding a 10% acetic acid solution.
-
Read the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.
-
-
Method B: Calcein AM Staining (for live cells)
-
Incubate the washed substrates with Calcein AM solution in PBS for 30 minutes at 37°C.
-
Measure the fluorescence (Excitation ~495 nm, Emission ~515 nm) using a fluorescence plate reader. The fluorescence intensity is proportional to the number of viable adherent cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each surface: (Absorbance or Fluorescence of washed sample / Absorbance or Fluorescence of unwashed control) x 100%.
-
Compare the adhesion on GDG-modified surfaces to the control surfaces.
-
Conclusion
The use of this compound as a cell-adhesive peptide offers a potentially simple and cost-effective method to enhance the biocompatibility of various biomaterials. While it is a variation of the well-established RGD sequence, its efficacy is based on the central role of the aspartic acid residue in integrin binding. The protocols provided herein offer a framework for the immobilization of this peptide and the quantitative assessment of its ability to promote cell adhesion. Researchers are encouraged to optimize these protocols for their specific biomaterial and cell type and to conduct thorough characterization to validate the performance of GDG-modified surfaces. Further studies, including cell spreading, proliferation, and differentiation assays, will provide a more comprehensive understanding of the biological response to these novel surfaces.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. H-Arg-Gly-Asp-OH peptide [novoprolabs.com]
- 4. Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell adhesion and motility depend on nanoscale RGD clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell adhesion ability of artificial extracellular matrix proteins containing a long repetitive Arg-Gly-Asp sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Incorporation of H-Gly-Asp-Gly-OH (GDG) into Hydrogel Scaffolds for use as a Negative Control
Introduction
In the field of tissue engineering and regenerative medicine, hydrogel scaffolds are frequently modified with bioactive motifs to mimic the native extracellular matrix (ECM) and guide cell behavior. The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is the most well-characterized and widely utilized cell adhesion ligand.[1][2] It is recognized by a significant portion of the integrin family of cell surface receptors, mediating cell attachment, proliferation, and differentiation.[1][2]
To demonstrate the specificity of cellular responses to RGD-functionalized hydrogels, it is crucial to employ a non-bioactive control peptide. The H-Gly-Asp-Gly-OH (GDG) peptide sequence serves as an excellent negative control for these applications. Due to the substitution of the critical arginine residue with glycine, GDG does not effectively bind to integrin receptors. Therefore, its incorporation into hydrogel scaffolds allows researchers to distinguish between specific integrin-mediated cell adhesion and non-specific cell-material interactions. These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and cellular evaluation of GDG-containing hydrogels as a negative control alongside their bioactive RGD counterparts.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of RGD-functionalized hydrogels with control peptides like GDG or scrambled sequences.
Table 1: Effect of Peptide Functionalization on Hydrogel Mechanical Properties
| Hydrogel Composition | Peptide Concentration | Storage Modulus (G') | Loss Modulus (G'') | Reference |
| PEG-based hydrogel | 5 mM | Variable, dependent on base polymer | Variable, dependent on base polymer | [3] |
| PEG-based hydrogel | 10 mM | Increases with peptide concentration | Increases with peptide concentration | |
| Gelatin-based hydrogel | N/A | Variable, dependent on cross-linking | Variable, dependent on cross-linking |
Note: The incorporation of short peptides like RGD or GDG at typical concentrations does not significantly alter the bulk mechanical properties of the hydrogel. The primary determinant of stiffness is the polymer backbone and cross-linking density.
Table 2: Cellular Response to RGD vs. Control Peptide Functionalized Hydrogels
| Cell Type | Hydrogel Base | Peptide (Concentration) | Outcome Measure | Result | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Poly(ethylene glycol) (PEG) | RGD | Cell Viability | High level of survival sustained | |
| hMSCs | PEG | Scrambled (GRD) | Cell Viability | Decreased survival over time | |
| Human Foreskin Fibroblasts | PEG Diacrylate | RGD (1 pmol/cm²) | % Cell Spreading (24h) | ~70% | |
| Human Foreskin Fibroblasts | PEG Diacrylate | RDG (1 pmol/cm²) | % Cell Spreading (24h) | ~15% | |
| Marrow Stromal Cells (MSCs) | PEG Diacrylate | RGD (2.5 mM) | Alkaline Phosphatase (ALP) Production | 1344% increase vs. no peptide | |
| MSCs | PEG Diacrylate | RGD (2.5 mM) | Osteocalcin (OCN) Accumulation | 277% increase vs. no peptide | |
| Human Osteoblasts | Self-assembling peptide | RGD-functionalized | Cell Viability | Increased | |
| Human Osteoblasts | Self-assembling peptide | RGD-functionalized | Calcium Deposition | Decreased |
Experimental Protocols
Protocol 1: Synthesis of GDG-Modified PEG Hydrogel via Photopolymerization
This protocol describes the preparation of a poly(ethylene glycol) (PEG)-based hydrogel functionalized with a GDG peptide. The same procedure can be followed to synthesize the RGD-functionalized hydrogel for direct comparison.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
This compound (GDG) peptide with a terminal acrylate (B77674) group for copolymerization
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve PEGDA in sterile PBS to achieve the desired final polymer concentration (e.g., 10% w/v).
-
Add the acrylated-GDG peptide to the PEGDA solution at the desired concentration (e.g., 1-5 mM). Ensure complete dissolution.
-
Add the photoinitiator to a final concentration of 0.05% (w/v). Mix thoroughly by gentle vortexing, avoiding the introduction of air bubbles. Protect the solution from light.
-
-
Hydrogel Fabrication:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold for discs or a multi-well plate).
-
Expose the precursor solution to UV light (365 nm, ~10 mW/cm²) for a sufficient duration to ensure complete cross-linking (e.g., 5-10 minutes). The exact time will depend on the photoinitiator concentration and light intensity.
-
-
Washing and Sterilization:
-
Carefully remove the cross-linked hydrogels from the mold.
-
Place the hydrogels in a sterile container with a sufficient volume of PBS to wash away any unreacted components.
-
Incubate at 37°C for 24 hours, changing the PBS solution at least three times to ensure thorough purification.
-
The hydrogels are now sterile and ready for cell culture experiments.
-
Protocol 2: Cell Encapsulation and Viability Assessment
This protocol details the encapsulation of cells within the GDG-modified hydrogel and subsequent assessment of their viability.
Materials:
-
GDG-modified and RGD-modified hydrogel precursor solutions (prepared as in Protocol 1, kept sterile and protected from light)
-
Cell suspension of desired cell type (e.g., Mesenchymal Stem Cells) at a high concentration (e.g., 10 x 10⁶ cells/mL) in culture medium.
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation:
-
Gently mix the cell suspension with the hydrogel precursor solution at a 1:9 ratio (e.g., 10 µL of cell suspension to 90 µL of precursor solution) to achieve a final cell density of 1 x 10⁶ cells/mL. Perform this step on ice to prevent premature gelation if the hydrogel is thermo-sensitive.
-
Pipette the cell-laden precursor solution into a mold or well plate.
-
Initiate cross-linking as described in Protocol 1 (e.g., UV exposure).
-
-
Cell Culture:
-
After polymerization, add sterile culture medium to each well containing a cell-laden hydrogel.
-
Culture the hydrogels in a standard cell culture incubator (37°C, 5% CO₂), changing the medium every 2-3 days.
-
-
Viability Assessment (Live/Dead Staining):
-
At desired time points (e.g., Day 1, 3, 7), aspirate the culture medium.
-
Wash the hydrogels twice with sterile PBS.
-
Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.
-
Add the staining solution to each hydrogel, ensuring it is fully submerged.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash with PBS.
-
Immediately visualize the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Protocol 3: Quantification of Osteogenic Differentiation
This protocol is for assessing the osteogenic potential of encapsulated cells by measuring Alkaline Phosphatase (ALP) activity.
Materials:
-
Cell-laden GDG-modified and RGD-modified hydrogels cultured in osteogenic induction medium.
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP activity assay kit (e.g., p-nitrophenyl phosphate (B84403) (pNPP) based).
-
Microplate reader.
Procedure:
-
Sample Collection:
-
At specified time points (e.g., Day 7, 14, 21), collect the hydrogel samples.
-
Wash three times with PBS.
-
-
Cell Lysis:
-
Place each hydrogel in a microcentrifuge tube with a known volume of lysis buffer.
-
Mechanically homogenize the hydrogel to release the cellular contents. This can be achieved by repeated pipetting or using a micro-pestle.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the hydrogel debris.
-
-
ALP Activity Assay:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Perform the ALP activity assay on the supernatant according to the manufacturer's protocol. This typically involves adding a pNPP substrate and measuring the absorbance at 405 nm over time.
-
Normalize the ALP activity to the total protein content or DNA content of the lysate to account for differences in cell number.
-
-
Data Analysis:
-
Compare the normalized ALP activity between cells cultured in GDG-modified hydrogels and RGD-modified hydrogels. A significantly higher ALP activity in the RGD group would indicate specific, integrin-mediated induction of osteogenesis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Integrin-mediated signaling pathway initiated by RGD but not the GDG control peptide.
Caption: General workflow for comparing cell behavior in RGD and GDG-functionalized hydrogels.
Caption: Logical diagram showing GDG as a control for RGD-mediated biological responses.
References
Application Note: Quantitative Analysis of H-Gly-Asp-Gly-OH in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Asp-Gly-OH is a small peptide molecule of interest in various fields of biomedical research. Accurate and reliable quantification of this peptide in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2] The methodology described herein is based on established principles for the analysis of small peptides and amino acids in complex biological fluids.[3][4]
Principle
This method utilizes a protein precipitation technique to extract this compound and an internal standard (IS) from the biological matrix. The processed sample is then injected into a Liquid Chromatography (LC) system for separation from endogenous interferences. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source is used for detection and quantification.[1] The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Pipettes and general laboratory glassware
-
-
Reagents:
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., this compound-¹³C₃,¹⁵N) as an internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard and the internal standard.
-
Dissolve each in an appropriate solvent, such as 50% methanol in water, to a final concentration of 1 mg/mL.[3] Store at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50% methanol to create a series of working solutions for calibration standards.
-
Prepare a separate working solution for the internal standard in methanol.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike the control biological matrix with the appropriate this compound working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of the biological sample (blank, CS, QC, or unknown), add 300 µL of ice-cold methanol containing the internal standard.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column for polar analytes (e.g., C18, 2.1 x 50 mm, 1.8 µm). Due to the polar nature of the peptide, a column designed for amino acid analysis could also be effective.[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution is recommended to ensure good separation from matrix components.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
The precursor ion (Q1) for this compound would be its protonated molecular ion [M+H]⁺.
-
The product ion (Q3) would be a specific fragment ion generated by collision-induced dissociation.[1]
-
These transitions would need to be optimized by direct infusion of the reference standard.
-
-
Data Presentation
Method Validation Summary
The method should be validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect to ensure it is a specific, accurate, and reliable assay.[3]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[1] | < 10% |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[1] | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ)[1] | -8% to 11% |
| Matrix Effect | Consistent and reproducible | Minimal effect observed |
| Recovery | Consistent and reproducible | > 85% |
Precision and Accuracy Data (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=3 days) |
| Mean ± SD (ng/mL) | %CV | ||
| Low | 5 | 4.8 ± 0.4 | 8.3 |
| Medium | 50 | 51.5 ± 3.1 | 6.0 |
| High | 500 | 492.5 ± 24.6 | 5.0 |
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Integrin-Mediated Cell Adhesion Assay Using Peptide-Coated Plates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell adhesion is a fundamental biological process that governs tissue architecture, cell migration, proliferation, and differentiation. The interaction between cells and the extracellular matrix (ECM) is primarily mediated by integrins, a family of transmembrane receptors that recognize specific amino acid motifs on ECM proteins. The most common and well-studied of these motifs is the Arginine-Glycyl-Aspartic acid (RGD) sequence.[1][2][3] This tripeptide is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen, and its recognition by integrins is a cornerstone of cell-matrix adhesion.[1][4]
In contrast, while the user specified the H-Gly-Asp-Gly-OH (GDG) peptide, the scientific literature overwhelmingly identifies the RGD sequence as the quintessential motif for promoting cell adhesion via specific integrin binding. There is a notable lack of evidence supporting the use of the GDG sequence for this purpose. Therefore, this application note provides a detailed protocol for a cell adhesion assay using the scientifically validated RGD peptide. This assay allows for the quantitative assessment of cell attachment to a controlled substrate, providing a powerful tool for studying cell biology and for the development of novel therapeutics and biomaterials.
Principle of the Assay
This assay quantifies cell adhesion based on the specific interaction between cellular integrins and peptide-coated surfaces. Short synthetic peptides containing the RGD sequence are immobilized on the surface of a multi-well plate. When a cell suspension is added to these wells, the RGD peptides mimic the natural ECM environment. Cells expressing the appropriate integrin receptors will recognize and bind to the immobilized RGD motif. This binding triggers a cascade of intracellular signals, leading to the formation of focal adhesions, actin polymerization, and firm cell attachment. Following an incubation period, non-adherent cells are removed by a series of gentle washing steps. The number of remaining, adherent cells is then quantified using a colorimetric or fluorescent method, providing a robust measure of cell adhesion strength.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a cell adhesion assay in a 96-well plate format using a colorimetric crystal violet-based quantification method.
Part 1: Pre-coating of 96-Well Plates
-
Peptide Dilution: Prepare a working solution of your chosen RGD-containing peptide (e.g., GRGDSP) in sterile Phosphate-Buffered Saline (PBS), pH 7.4. A typical starting concentration is 10-50 µg/mL. Prepare control solutions as well:
-
Negative Control 1: PBS alone (uncoated).
-
Negative Control 2 (Optional): A scrambled peptide (e.g., GRGESP) at the same concentration as the RGD peptide to control for non-specific binding.
-
Positive Control: Fibronectin or vitronectin at 10-20 µg/mL.
-
-
Plate Coating: Add 100 µL of the diluted peptide solutions or control solutions to the appropriate wells of a 96-well tissue culture-treated plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the coating solutions from the wells. Wash the wells twice with 200 µL of sterile PBS per well to remove any unbound peptide.
-
Blocking: To prevent non-specific cell adhesion to the plastic surface, add 200 µL of a blocking solution to each well. A common blocking solution is 1% Bovine Serum Albumin (BSA) in PBS, heat-inactivated.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Final Wash: Aspirate the blocking solution and wash the wells once more with 200 µL of sterile PBS. The plate is now ready for cell seeding.
Part 2: Cell Seeding and Adhesion
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution or a brief treatment with trypsin/EDTA. Neutralize trypsin with a serum-containing medium, then centrifuge the cell suspension.
-
Cell Resuspension: Gently resuspend the cell pellet in a serum-free medium. Serum contains adhesion proteins (like vitronectin) that can interfere with the assay.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Adjust Cell Density: Dilute the cell suspension in serum-free medium to the desired final concentration (e.g., 1 x 10⁵ to 5 x 10⁵ cells/mL). The optimal density should be determined empirically for each cell type.
-
Seeding: Add 100 µL of the cell suspension to each pre-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for the desired time period (typically 30-90 minutes). The optimal incubation time can vary depending on the cell type and should be determined experimentally.
Part 3: Removal of Non-Adherent Cells and Quantification
-
Washing: Gently wash the wells to remove non-adherent cells. This is a critical step. Aspirate the medium and wash 2-3 times with 200 µL of pre-warmed PBS per well. The force of washing can be standardized by using a multi-channel pipette and consistent technique.
-
Fixation: Fix the remaining adherent cells by adding 100 µL of 4% paraformaldehyde in PBS or ice-cold methanol (B129727) to each well and incubating for 10-15 minutes at room temperature.
-
Staining: Aspirate the fixative and wash once with water. Add 100 µL of 0.5% crystal violet solution (in 20% methanol) to each well. Incubate for 10 minutes at room temperature.
-
Washing: Remove the crystal violet solution. Wash the wells thoroughly with water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% acetic acid or 1% SDS) to each well to release the bound dye. Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.
-
Absorbance Reading: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate if necessary (to avoid reading errors from scratched plates). Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Data Presentation
The results can be expressed as raw absorbance values or as a percentage of adhesion relative to a control. A "Total Cells" control (cells plated, fixed, and stained without any washing steps) can be used to normalize the data and calculate the percentage of adherent cells.
Table 1: Sample Data for Cell Adhesion Assay
| Condition | Absorbance (OD 590nm) - Rep 1 | Absorbance (OD 590nm) - Rep 2 | Absorbance (OD 590nm) - Rep 3 | Average Absorbance | Std. Deviation | % Adhesion* |
| Total Cells (No Wash) | 1.854 | 1.891 | 1.866 | 1.870 | 0.019 | 100.0% |
| Positive Control (Fibronectin) | 1.602 | 1.655 | 1.630 | 1.629 | 0.027 | 87.1% |
| RGD Peptide (20 µg/mL) | 1.250 | 1.298 | 1.271 | 1.273 | 0.024 | 68.1% |
| Scrambled Peptide (20 µg/mL) | 0.155 | 0.149 | 0.162 | 0.155 | 0.007 | 8.3% |
| Negative Control (PBS) | 0.112 | 0.108 | 0.119 | 0.113 | 0.006 | 6.0% |
* % Adhesion = (Average Absorbance of Condition / Average Absorbance of Total Cells) x 100
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the RGD-mediated cell adhesion assay.
RGD-Integrin Signaling Pathway
Caption: RGD binding to integrins initiates signaling for adhesion.
References
Application Notes and Protocols for Lyophilization of Purified H-Gly-Asp-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a widely used technique for preserving the stability and extending the shelf-life of labile biomolecules such as peptides.[1][2] This process involves freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase.[1][3] For peptide therapeutics like H-Gly-Asp-Gly-OH, lyophilization is critical for maintaining its chemical structure and biological activity over time.[1] This document provides a detailed protocol for the lyophilization of purified this compound, addressing key considerations for this specific tripeptide.
The stability of a peptide is influenced by its amino acid sequence.[4] this compound contains an aspartic acid residue, which can make the peptide susceptible to moisture absorption (deliquescence).[4] Therefore, achieving a low final moisture content is crucial for its long-term stability. The lyophilization process must be carefully controlled to prevent degradation pathways such as hydrolysis and aggregation.[5][6]
Physicochemical Considerations for this compound
While specific experimental data for this compound is not extensively available, its structure as a tripeptide containing glycine (B1666218) and aspartic acid provides insight into its behavior. Aspartic acid is an acidic amino acid, which will influence the peptide's net charge and solubility at a given pH.[7] The presence of both a free N-terminal amine and a C-terminal carboxyl group, in addition to the side chain carboxyl group of aspartic acid, means the peptide's properties will be pH-dependent. These factors are important when preparing the pre-lyophilization solution.[6][8]
Experimental Protocol
This protocol outlines a general method for the lyophilization of this compound. Optimization may be required based on the specific concentration and formulation of the peptide solution.
1. Pre-Lyophilization Preparation
-
Peptide Purity: Ensure the this compound to be lyophilized is of high purity to avoid the influence of impurities on the final product's stability.
-
Solution Preparation:
-
Dissolve the purified this compound in high-purity water (e.g., Water for Injection - WFI) or a suitable buffer to a desired concentration. The concentration can be a critical factor influencing physical stability.[6][8] A typical starting concentration for peptides can range from 1 to 50 mg/mL.
-
If a buffer is used, volatile buffers (e.g., ammonium (B1175870) bicarbonate, ammonium formate) are preferred as they can be removed during lyophilization. Non-volatile salts (e.g., sodium phosphate) will remain in the final product. For peptides, a pH of 5-6 is often recommended for storage in solution to minimize degradation.[4]
-
-
Excipients (Optional):
-
To improve the stability and cake structure of the lyophilized product, consider the addition of excipients.[2]
-
Bulking agents: Mannitol or glycine can be used to ensure a robust cake structure.[2]
-
Cryoprotectants: Sucrose or trehalose (B1683222) can protect the peptide from freezing-induced stresses.[2]
-
-
Sterile Filtration: Filter the peptide solution through a 0.22 µm sterile filter into sterile lyophilization vials.
-
Filling: Aseptically dispense the filtered solution into appropriate sterile glass vials. The fill volume should be consistent and not exceed approximately one-third of the vial's total volume to ensure a large surface area for sublimation.
2. Freezing (Thermal Treatment)
The freezing phase is critical as it determines the ice crystal structure, which in turn affects the efficiency of the subsequent drying steps.[3]
-
Place the filled vials onto the shelves of the lyophilizer.
-
Cool the shelves at a controlled rate (e.g., 0.5-1.0 °C/min) to a final temperature of -40 °C to -50 °C. Slow cooling generally produces larger ice crystals, which can facilitate faster primary drying.[3]
-
Hold the vials at this temperature for at least 2-4 hours to ensure complete freezing of the solution.
3. Primary Drying (Sublimation)
In this phase, the frozen water is removed by sublimation under vacuum.[1][3]
-
Once the product is completely frozen, apply a vacuum to the chamber, typically in the range of 100-200 mTorr.
-
The shelf temperature is then raised to facilitate sublimation. A conservative shelf temperature for this phase would be between -25 °C and -10 °C. The product temperature must be kept below its critical collapse temperature to prevent the loss of cake structure.
-
This phase is the longest part of the lyophilization cycle and is complete when all the free ice has been sublimated. Monitoring the process can be done by observing the product temperature approaching the shelf temperature or by using pressure-rise tests.[3]
4. Secondary Drying (Desorption)
The final step is to remove the residual bound water molecules by desorption.[1]
-
After the completion of primary drying, the shelf temperature is gradually increased, for example, to 20-30 °C.
-
The vacuum may be lowered further (e.g., to 50 mTorr or lower) to enhance desorption.
-
This phase continues for several hours until the desired low residual moisture content is achieved, typically below 1-3% for long-term stability.[3]
5. Stoppering and Storage
-
At the end of the cycle, the vials are typically backfilled with an inert gas like nitrogen to prevent oxidation of the peptide.[1]
-
The vials are then sealed with stoppers under vacuum or partial vacuum.
-
The lyophilized this compound should be stored at -20°C or lower in a desiccated environment, protected from light, to ensure long-term stability.[4][5][9]
Quantitative Parameters
The following table summarizes the key quantitative parameters for the lyophilization of this compound. These are starting points and may require optimization.
| Parameter | Value | Rationale |
| Pre-Lyophilization | ||
| Peptide Concentration | 1 - 50 mg/mL | Concentration can affect aggregation and stability.[6][8] |
| Buffer (optional) | Volatile buffer (e.g., Ammonium Bicarbonate) | Avoids non-volatile residues in the final product. |
| pH | 5.0 - 6.0 | Minimizes degradation of peptides in solution.[4] |
| Freezing | ||
| Shelf Cooling Rate | 0.5 - 1.0 °C/min | Controls ice crystal size and morphology. |
| Final Shelf Temperature | -40 °C to -50 °C | Ensures complete solidification of the product.[10] |
| Hold Time | ≥ 3 hours | Guarantees uniform freezing throughout the batch.[10] |
| Primary Drying | ||
| Chamber Pressure | 100 - 200 mTorr | Facilitates efficient sublimation of ice.[10] |
| Shelf Temperature | -25 °C to -10 °C | Provides energy for sublimation while keeping the product frozen. |
| Duration | 12 - 48 hours (process dependent) | Until all free ice is removed. |
| Secondary Drying | ||
| Chamber Pressure | ≤ 50 mTorr | Maximizes the removal of bound water.[10] |
| Shelf Temperature | 20 °C to 30 °C | Increases the rate of water desorption.[10] |
| Duration | 4 - 12 hours | To achieve a low residual moisture content.[10] |
| Final Product | ||
| Residual Moisture | < 3% | Crucial for long-term stability and prevention of degradation.[3] |
| Storage Temperature | ≤ -20 °C | Slows down potential degradation pathways.[4][5] |
Experimental Workflow Diagram
Caption: Workflow for the lyophilization of this compound.
References
- 1. uk-peptides.com [uk-peptides.com]
- 2. polarispeptides.com [polarispeptides.com]
- 3. canadapeptide.com [canadapeptide.com]
- 4. genscript.com [genscript.com]
- 5. peptidesystems.com [peptidesystems.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. jpt.com [jpt.com]
- 10. EP2671591A1 - Process for the preparation of short-chain peptide powders - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting low yield in H-Gly-Asp-Gly-OH synthesis
Technical Support Center: H-Gly-Asp-Gly-OH Synthesis
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of the tripeptide this compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is significantly lower than expected. What are the most common causes?
Low yield in the solid-phase peptide synthesis (SPPS) of this compound is a common issue primarily stemming from the Asp-Gly (D-G) sequence. The most frequent causes include:
-
Aspartimide Formation: This is the most significant side reaction for sequences containing aspartic acid followed by a small residue like glycine (B1666218).[1][2] Under the basic conditions of Fmoc deprotection (piperidine treatment), the backbone amide nitrogen can attack the side-chain ester of Asp, forming a stable five-membered succinimide (B58015) ring (aspartimide).[1][3] This intermediate can then lead to multiple byproducts, including α- and β-aspartyl peptides and racemized products, which are difficult to separate from the target peptide.[1]
-
Incomplete Coupling: Steric hindrance can sometimes be a factor, but more often, peptide aggregation on the resin support can prevent efficient coupling of incoming amino acids.[2][4]
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain will halt the extension of that chain, leading to truncated sequences and a lower yield of the full-length peptide.[4]
-
Suboptimal Cleavage/Deprotection: Inefficient cleavage from the resin or incomplete removal of the Asp side-chain protecting group (e.g., OtBu) can significantly reduce the recovery of the final product.[4][5]
-
Purification Losses: this compound is a very hydrophilic peptide. Significant product loss can occur during HPLC purification if the conditions are not optimized for polar molecules.[6][7]
Q2: How can I detect and prevent aspartimide formation during my synthesis?
Aspartimide formation is the primary culprit for low yields in Asp-Gly sequences.[3][8]
Detection:
-
Mass Spectrometry (MS): Aspartimide formation is a mass-neutral rearrangement, meaning the byproducts often have the same mass as the target peptide.[2] However, subsequent reaction with piperidine (B6355638) can form piperidide adducts (Target Mass +67 Da), which are a strong indicator of this side reaction.
-
HPLC Analysis: The resulting α- and β-aspartyl peptides often have very similar retention times to the desired peptide, making them difficult to resolve. A broad or shouldered peak for the target peptide may suggest the presence of these impurities.
Prevention Strategies:
-
Modified Deprotection Conditions: Adding an acidic additive to the deprotection solution can suppress aspartimide formation. A common and effective method is to use a solution of 20% piperidine with 0.1 M of an additive like HOBt (Hydroxybenzotriazole) in DMF.[1][9]
-
Use of Specialized Protecting Groups: The most effective way to prevent this side reaction is to use an aspartic acid derivative with a bulkier side-chain protecting group that sterically hinders the cyclization.
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH have shown significant reduction in aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH. .
-
Newer trialkylcarbinol-based protecting groups have also been developed that almost completely suppress this side reaction.[10]
-
-
Backbone Protection: Using dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH incorporates a protecting group on the glycine nitrogen, preventing it from attacking the Asp side chain.
Q3: My coupling efficiency seems low. How can I improve it?
While the Gly and Asp residues themselves are not exceptionally hindered, on-resin aggregation can impede coupling reactions.
Troubleshooting Steps:
-
Monitor Coupling Completion: Use a qualitative test like the Kaiser test or TNBS test on a few resin beads to confirm the absence of free primary amines after coupling.[4] A positive test indicates an incomplete reaction.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the reaction rate.[2]
-
Double Coupling: If a coupling reaction is found to be incomplete, repeating the coupling step (double coupling) before proceeding to the next deprotection can help drive the reaction to completion.
-
Choice of Coupling Reagent: For standard couplings, uronium/aminium salts like HBTU, HATU, or HCTU are highly efficient.[11] For any potentially difficult steps, a more powerful reagent like HATU or COMU can be beneficial.[12]
Q4: What is the optimal cleavage and deprotection strategy for a peptide containing Asp?
The final cleavage step simultaneously removes the peptide from the resin and cleaves the side-chain protecting groups.
-
Recommended Cocktail: A standard and effective cleavage cocktail for this peptide is Reagent K or a similar mixture containing a high percentage of Trifluoroacetic Acid (TFA) with scavengers.[13]
-
Typical Composition: A common formulation is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[14] TIS acts as a scavenger to trap reactive cations generated during the cleavage of the t-butyl protecting group from the Asp side chain.[15]
-
Reaction Time: A cleavage time of 2-3 hours at room temperature is typically sufficient for a short peptide like this.[5][15]
Q5: I am losing my product during purification. What are the best practices for purifying this hydrophilic tripeptide?
This compound is very polar and may not retain well on standard C18 reversed-phase HPLC columns, often eluting in the void volume.[6][7]
Purification Strategies:
-
Injection Solvent: Dissolve the crude peptide in an aqueous solvent that matches the initial mobile phase conditions (e.g., water with 0.1% TFA).[6] Avoid dissolving the sample in strong solvents like pure DMSO or acetonitrile (B52724), as this will cause poor peak shape and low retention.[6]
-
Mobile Phase Modifiers: Use an ion-pairing agent like TFA (0.1%) or formic acid (0.1%) in both the aqueous (A) and organic (B) mobile phases. This helps to increase the hydrophobicity of the peptide and improve retention.[16]
-
Shallow Gradient: Use a very shallow gradient of acetonitrile (or other organic solvent). For example, start with 0-2% acetonitrile and increase it very slowly (e.g., 0.5% per minute).
-
Alternative Stationary Phases: If retention on a C18 column is still problematic, consider using a column with a more polar stationary phase, such as a C4 column or one designed for polar analytes (e.g., an embedded polar group column). Hydrophilic Interaction Chromatography (HILIC) is another excellent alternative for separating highly polar molecules.[16]
Data & Protocols
Table 1: Comparison of Coupling Reagents
| Reagent | Class | Key Features & Use Cases |
| HBTU / HCTU | Aminium Salt | Standard, cost-effective, and efficient for most couplings. |
| HATU | Aminium Salt | Highly reactive, excellent for sterically hindered couplings and reducing racemization.[11] |
| COMU | Aminium Salt | High coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts).[12] |
| DIC / HOBt | Carbodiimide | A classic, cost-effective method. Slower activation than aminium salts.[11] |
Table 2: Cleavage Cocktail Recommendations
| Reagent Cocktail | Composition | Primary Use |
| TFA / H₂O / TIS | 95% / 2.5% / 2.5% | General purpose, effective for peptides with Arg, Trp, Met.[14][15] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative for scavenging trityl groups.[15][17] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[17] |
| (TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol) |
Experimental Protocol: Standard Fmoc SPPS of this compound
This protocol assumes a 0.1 mmol synthesis scale on a pre-loaded Fmoc-Gly-Wang resin.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat with fresh deprotection solution for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF (5-7 times).
-
(Optional: Perform a Kaiser test to confirm coupling completion.)
-
-
Repeat Cycle: Repeat steps 2 (Deprotection) and 3 (Coupling) for the final amino acid, Fmoc-Gly-OH.
-
Final Wash: After the final coupling, wash the resin with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add 2-3 mL of freshly prepared cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the dried resin.
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA filtrate dropwise into a 50 mL tube of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2 more times with cold ether.
-
Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis and Purification:
-
Dissolve the crude peptide in an appropriate solvent (e.g., water) for analysis by analytical HPLC and Mass Spectrometry.
-
Purify the peptide using preparative HPLC with a suitable gradient and column as described in Q5.
-
Visual Guides
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for diagnosing low peptide yield.
Caption: Pathway of base-catalyzed aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
preventing aggregation of H-Gly-Asp-Gly-OH during synthesis.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of the tripeptide H-Gly-Asp-Gly-OH, with a focus on preventing aggregation and common side reactions.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is showing poor yield and the resin is clumping. What is happening?
A1: These are classic signs of on-resin peptide aggregation. During solid-phase peptide synthesis (SPPS), growing peptide chains can fold into secondary structures, like β-sheets, and stick to each other through intermolecular hydrogen bonds.[1] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions, which results in lower yields and difficult purifications.[1][2] The resin may also fail to swell properly or shrink as aggregation progresses.[3]
Q2: Are there any specific issues I should be aware of with the Asp-Gly sequence in my peptide?
A2: Yes, the Asp-Gly sequence is particularly prone to a side reaction called aspartimide formation, especially during Fmoc-based synthesis.[4] This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide. This is problematic because the aspartimide can then reopen to form a mixture of the desired α-peptide and an undesired β-peptide, or react with piperidine (B6355638) to form piperidide adducts. This side reaction is a major cause of impurities and reduced yield.
Q3: How can I prevent aspartimide formation when synthesizing this compound?
A3: Several strategies can effectively minimize or prevent aspartimide formation:
-
Use of Protecting Groups: The most effective method is to use a dipeptide building block that incorporates a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen physically prevents the cyclization reaction that leads to aspartimide formation. This protection is cleaved during the final TFA treatment.
-
Modified Deprotection Conditions: Using a weaker base for Fmoc removal, such as morpholine, can reduce the rate of aspartimide formation. However, this may not be sufficient for complete Fmoc removal in all cases. Alternatively, adding an acidic additive like HOBt to the piperidine deprotection solution can also help suppress this side reaction.
Q4: What general strategies can I employ to combat aggregation during the synthesis?
A4: A multi-faceted approach is often best for preventing aggregation:
-
Solvent Choice: Switching from the standard N,N-dimethylformamide (DMF) to a more effective solvating solvent like N-methylpyrrolidone (NMP) can help disrupt secondary structures. Adding dimethyl sulfoxide (B87167) (DMSO) to the solvent can also be beneficial.
-
Elevated Temperature/Microwave: Performing the coupling and deprotection steps at a higher temperature (e.g., 50-75°C) can help break up aggregates. Microwave-assisted synthesis is particularly effective at this, as it provides rapid and uniform heating.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to your washes before coupling can disrupt hydrogen bonds and break up aggregated structures.
Q5: Can the type of resin I use make a difference?
A5: Yes, the choice of solid support can influence aggregation. Using a low-substitution resin can increase the distance between peptide chains, reducing the likelihood of intermolecular interactions. Resins like TentaGel, which have a polyethylene (B3416737) glycol (PEG) core, can also help to solvate the growing peptide chains and minimize aggregation.
Troubleshooting Guide: Preventing Aggregation
This section provides actionable protocols to mitigate aggregation during the synthesis of this compound.
Summary of Anti-Aggregation Strategies
| Strategy | Method | Expected Outcome | Reference |
| Solvent Modification | Replace DMF with NMP or a mixture of 80% NMP / 20% DMSO. | Improved solvation of peptide chains, disruption of secondary structures. | |
| Elevated Temperature | Increase coupling temperature to 50-75°C. | Increased reaction kinetics and disruption of aggregates. | |
| Microwave Synthesis | Utilize microwave energy for both deprotection and coupling steps (e.g., 75-90°C for 5-10 minutes). | Significant reduction in aggregation, leading to higher purity and yield. | |
| Chaotropic Salt Wash | Wash the resin with 0.8 M NaClO₄ or LiCl in DMF before coupling. | Disruption of existing secondary structures. | |
| Backbone Protection | Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH for the Asp-Gly coupling step. | Complete prevention of aspartimide formation and reduced aggregation. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disrupting Aggregation
This protocol should be performed after the standard Fmoc deprotection and subsequent DMF washes, but before the amino acid coupling step.
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, drain the reaction vessel.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin. Agitate for 1 minute, then drain. Repeat this wash one more time.
-
DMF Wash: Wash the resin thoroughly with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt, which can interfere with coupling reagents.
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.
Protocol 2: Manual Coupling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH
This protocol outlines the manual coupling of the protected dipeptide to prevent aspartimide formation.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding glycine residue on the resin is fully deprotected and the resin has been thoroughly washed with DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (5 equivalents relative to resin loading) and a coupling reagent like PyBOP® (5 equivalents) in a minimum volume of DMF or NMP.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the activation mixture and mix thoroughly.
-
Coupling to Resin: Immediately add the complete activation mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours.
-
Completion Check: Monitor the reaction for completion using a TNBS test. If the test is positive (indicating incomplete reaction), the coupling time can be extended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next synthesis cycle.
Diagrams
Caption: A workflow for identifying and troubleshooting aggregation during the synthesis of this compound.
References
Technical Support Center: Optimizing HPLC Gradient for H-Gly-Asp-Gly-OH Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing a High-Performance Liquid Chromatography (HPLC) gradient for the purification of the tripeptide H-Gly-Asp-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a purification method for this compound?
A1: The initial step is to perform a scouting run using a broad gradient on an analytical HPLC column.[1] This helps to determine the approximate acetonitrile (B52724) (ACN) concentration required to elute the peptide.[1] A typical scouting gradient runs from a low percentage of organic solvent (e.g., 5-10% ACN) to a high percentage (e.g., 90-95% ACN) over a short period (e.g., 20-30 minutes).[1]
Q2: Which type of HPLC column is most suitable for purifying this compound?
A2: For a small, hydrophilic peptide like this compound, a C18 reversed-phase column is generally the best choice.[][3] C18 columns provide excellent retention and resolution for a wide range of peptides. For peptides with molecular weights less than 4000, C18 columns typically offer the best separation. A wide-pore (e.g., 300 Å) silica-based column is often preferred for peptide separations to ensure good peak shape.
Q3: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide purification?
A3: Trifluoroacetic acid (TFA) is used as an ion-pairing agent. It serves two main purposes: it adjusts the pH of the mobile phase to protonate acidic side chains and provides a counter-ion for basic residues, which helps to reduce peak tailing by masking interactions with residual silanol (B1196071) groups on the silica (B1680970) stationary phase. This results in improved peak shape and resolution. A concentration of 0.1% TFA in both the aqueous and organic mobile phases is standard.
Q4: How can I improve the resolution between my target peptide and closely eluting impurities?
A4: To improve resolution, you should decrease the gradient slope (% change in organic solvent per minute) around the elution point of your target peptide. A shallower gradient increases the time the peptide spends interacting with the stationary phase, allowing for better separation from impurities. For complex mixtures, a gradient slope of 0.25%–0.33% change per column volume can be effective.
Q5: My peptide is not retained on the C18 column and elutes in the void volume. What should I do?
A5: If this compound, being a hydrophilic peptide, elutes in the void volume, it indicates insufficient interaction with the stationary phase. You can try a gradient that starts with a lower initial concentration of the organic solvent (e.g., 0-5% ACN). If retention is still poor, consider using a column with a different stationary phase that offers more retention for polar molecules, or evaluate alternative ion-pairing reagents.
Experimental Protocols
Protocol 1: Analytical Method Development for this compound
This protocol outlines the steps for developing an analytical HPLC method to determine the retention time of this compound and assess the purity of the crude sample.
1. Equipment and Materials:
| Item | Specification |
| HPLC System | Analytical HPLC with UV detector |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% (v/v) TFA in ultrapure water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) |
| Sample | Crude this compound dissolved in Mobile Phase A (1 mg/mL) |
| Syringe Filter | 0.22 µm or 0.45 µm |
2. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
3. HPLC Scouting Run Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30-40°C for improved peak shape |
| Gradient Program | |
| 0-5 min | 5% B |
| 5-25 min | 5% to 95% B (linear gradient) |
| 25-28 min | 95% B |
| 28-30 min | 95% to 5% B (return to initial) |
| 30-35 min | 5% B (equilibration) |
4. Analysis:
-
Identify the retention time of the main peak corresponding to this compound.
-
Use this retention time to design a focused gradient for preparative purification.
Protocol 2: Preparative Gradient Optimization and Purification
This protocol describes how to scale up the analytical method to a preparative scale and optimize the gradient for purification.
1. Equipment and Materials:
| Item | Specification |
| HPLC System | Preparative HPLC with UV detector and fraction collector |
| Column | C18 reversed-phase, e.g., 21.2 x 250 mm, 10 µm, 300 Å |
| Mobile Phase A | 0.1% (v/v) TFA in ultrapure water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) |
| Sample | Crude this compound dissolved in Mobile Phase A |
2. Focused Gradient Design:
-
Based on the analytical scouting run, design a shallower gradient around the elution point of the target peptide.
-
For example, if the peptide eluted at 30% ACN in the scouting run, a focused gradient could be from 20% to 40% ACN over 20-40 minutes.
3. Preparative HPLC Parameters:
| Parameter | Value |
| Flow Rate | Adjust based on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column) |
| Detection Wavelength | 210-220 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Optimized Gradient | (Example based on elution at 30% ACN) |
| 0-5 min | 20% B |
| 5-25 min | 20% to 40% B (linear gradient, 1%/min slope) |
| 25-30 min | 40% to 95% B (wash step) |
| 30-35 min | 95% B |
| 35-40 min | 95% to 20% B (return to initial) |
| 40-50 min | 20% B (equilibration) |
4. Fraction Collection and Analysis:
-
Collect fractions across the main peptide peak.
-
Analyze the purity of each fraction using the analytical HPLC method (Protocol 1).
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanol groups on the column. - Inappropriate mobile phase pH. - Column contamination or degradation. | - Ensure 0.1% TFA is present in both mobile phases. - Check the pH of the mobile phase. - Flush the column with a strong solvent or replace if necessary. |
| Poor Resolution | - Gradient is too steep. - Column is overloaded. - Inappropriate column chemistry. | - Decrease the gradient slope around the target peptide's elution time. - Reduce the sample load. - Ensure a C18 column is being used for this type of peptide. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Air trapped in the pump. - Column aging. | - Prepare mobile phases accurately, preferably gravimetrically. - Use a column oven to maintain a constant temperature. - Degas the mobile phase and prime the pump. - Replace the column if performance has significantly degraded. |
| High Backpressure | - Clogged column inlet frit or tubing. - Precipitated buffer or sample in the system. - High mobile phase viscosity. | - Filter all samples and mobile phases. - Reverse and flush the column (disconnected from the detector). - Check for buffer solubility in the mobile phase composition. |
| No Peptide Elution | - Peptide is very hydrophobic and strongly retained. - Incorrect mobile phase composition. | - Increase the final percentage of Mobile Phase B in the gradient. - Verify the composition of your mobile phases. |
Visualizations
Caption: Workflow for HPLC purification of this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
References
Technical Support Center: Gly-Asp-Gly Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Gly-Asp-Gly peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product observed during the synthesis of Gly-Asp-Gly and why?
A1: The most prevalent side product during the synthesis of peptides containing an Asp-Gly sequence, such as Gly-Asp-Gly, is the formation of an aspartimide.[1][2][3][4][5] This occurs because the backbone amide nitrogen of the glycine (B1666218) residue can readily attack the side-chain carboxyl group of the aspartic acid, forming a stable five-membered succinimide (B58015) ring. The lack of steric hindrance from the glycine residue makes this intramolecular cyclization particularly favorable. This side reaction can occur under both acidic and basic conditions but is especially pronounced during the basic conditions used for Fmoc-group deprotection in solid-phase peptide synthesis (SPPS).
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation is problematic for several reasons:
-
Mixture of Products: The aspartimide ring can be opened by a nucleophile, such as piperidine (B6355638) (used in Fmoc deprotection) or during workup, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (an isomer with the peptide bond formed through the side-chain carboxyl group).
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization (racemization) once the aspartimide is formed, leading to a loss of chiral purity in the final peptide.
-
Chain Termination: The formation of piperidide adducts can lead to termination of the peptide chain.
-
Purification Challenges: The resulting byproducts, including α- and β-peptides and their epimers, can be difficult to separate from the target peptide due to similar physicochemical properties.
Q3: How can I minimize aspartimide formation during Gly-Asp-Gly synthesis?
A3: Several strategies can be employed to suppress aspartimide formation:
-
Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the β-carboxyl group of the aspartic acid can physically block the nucleophilic attack from the backbone amide. Examples include tert-butyl (OtBu) based groups with bulkier substituents.
-
Backbone Protection: The use of a di- or tri-methoxybenzyl (DMB/TMB) group on the glycine nitrogen can prevent aspartimide formation. These are typically introduced as a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Modification of Deprotection Conditions:
-
Additives: Adding a proton source like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to protonate the amide nitrogen, reducing its nucleophilicity and thereby minimizing aspartimide formation.
-
Alternative Bases: Using weaker bases for Fmoc deprotection, such as piperazine, has been shown to cause fewer side reactions compared to piperidine.
-
-
Reduced Deprotection Times: Minimizing the exposure of the peptide to basic conditions during Fmoc removal can help reduce the extent of aspartimide formation.
Q4: Besides aspartimide formation, are there other side reactions I should be aware of?
A4: Yes, other side reactions can occur during peptide synthesis, although they are generally less specific to the Gly-Asp-Gly sequence:
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage on the resin, particularly with sequences containing proline or glycine. It involves the intramolecular cyclization of the N-terminal amino group onto the C-terminal ester linkage to the resin, cleaving the dipeptide from the support.
-
Racemization: Apart from the racemization that occurs via aspartimide formation, the activated C-terminal amino acid can also racemize during the coupling step, often through the formation of an oxazolone (B7731731) intermediate. The use of coupling additives like HOBt can help suppress this.
-
Side reactions during final cleavage: During the final cleavage of the peptide from the resin and removal of side-chain protecting groups with strong acids (e.g., TFA), side reactions involving other amino acids (if present in a longer peptide containing the Gly-Asp-Gly motif) can occur. For instance, tryptophan and cysteine residues can be modified by carbocations generated from protecting groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Multiple peaks of similar mass to the target peptide in HPLC/MS analysis. | Aspartimide formation leading to α/β-isomers and epimers. | - Confirm the presence of β-aspartyl peptide using sequencing or tandem MS. - Re-synthesize using strategies to minimize aspartimide formation (see Q3). |
| Low yield of the final peptide. | - Aspartimide formation leading to product loss and purification difficulties. - Diketopiperazine formation at the dipeptide stage. | - Implement strategies to prevent aspartimide formation. - For DKP, consider coupling the first two amino acids under conditions that minimize cyclization (e.g., lower temperature, faster coupling). |
| Peptide is inactive in biological assays despite correct mass. | Racemization of the aspartic acid residue. | - Analyze the chiral purity of the synthesized peptide. - Re-synthesize using methods that prevent aspartimide formation, which is a major pathway for racemization. |
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for Gly-Asp-Gly with Mitigation of Aspartimide Formation
This protocol outlines a general procedure and incorporates steps to minimize the primary side reaction.
-
Resin Selection and Loading:
-
Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Load the first amino acid (Fmoc-Gly-OH) onto the resin according to standard protocols.
-
-
Peptide Elongation Cycle (for Asp and subsequent Gly):
-
Swell the resin: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Perform the deprotection for a minimal time required for complete removal of the Fmoc group (e.g., two treatments of 3-5 minutes each).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (for Fmoc-Asp(OtBu)-OH):
-
For synthesizing the Asp-Gly motif, it is highly recommended to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , to completely prevent aspartimide formation.
-
If using a standard Fmoc-Asp(OtBu)-OH, pre-activate the amino acid with a coupling reagent (e.g., HBTU/HATU in the presence of a base like DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat the cycle for the final Glycine residue (Fmoc-Gly-OH).
-
-
Final Deprotection and Cleavage:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Visualizations
Caption: Main synthesis pathway of Gly-Asp-Gly and the competing aspartimide side reaction.
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. pharmacyfreak.com [pharmacyfreak.com]
Technical Support Center: H-Gly-Asp-Gly-OH Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the tetrapeptide H-Gly-Asp-Gly-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, particularly in neutral to alkaline conditions (pH > 6), is the formation of a cyclic succinimide (B58015) intermediate at the aspartic acid (Asp) residue. This intermediate can then be hydrolyzed to form two isomeric products: the original this compound and the iso-aspartyl peptide, H-Gly-isoAsp-Gly-OH. The formation of the iso-aspartyl peptide is often favored.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 4): In acidic solutions, the primary degradation route is the hydrolysis of the peptide bonds, particularly the Asp-Gly bond. This leads to the cleavage of the peptide into smaller fragments.[3][4]
-
Neutral to Alkaline Conditions (pH > 6): In this range, the formation of the succinimide intermediate at the Asp residue is the predominant degradation pathway, leading to the formation of the iso-aspartyl isomer.[1] The rate of this reaction generally increases with increasing pH.
Q3: What is the impact of temperature on the degradation of this compound?
A3: Elevated temperatures accelerate the degradation of this compound, regardless of the pH. Increased thermal energy promotes both the hydrolysis of peptide bonds and the formation of the succinimide intermediate. For optimal stability, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).
Q4: Why is the Asp-Gly sequence in this compound particularly susceptible to degradation?
A4: The Asp-Gly sequence is known to be one of the most labile dipeptide sequences. The glycine (B1666218) residue, with its small and flexible side chain (a single hydrogen atom), offers minimal steric hindrance. This allows the backbone nitrogen of the C-terminal glycine to readily attack the side-chain carboxyl group of the preceding aspartic acid, facilitating the formation of the five-membered succinimide ring intermediate.
Q5: What are the potential consequences of this compound degradation in my experiments?
A5: Degradation of this compound can have several negative consequences:
-
Loss of Biological Activity: The formation of the iso-aspartyl isomer or cleavage of the peptide can alter its three-dimensional structure, potentially reducing or eliminating its intended biological activity.
-
Altered Pharmacokinetics and Pharmacodynamics: In drug development, changes in the peptide structure can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety profile.
Troubleshooting Guides
Problem: I observe a loss of activity of my this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage. | - Ensure the peptide solution is stored at the recommended temperature (frozen for long-term). - Aliquot the stock solution to minimize freeze-thaw cycles. |
| Inappropriate pH of the buffer. | - Measure the pH of your solution. - If possible, adjust the pH to a range where the peptide is more stable (typically acidic for short-term handling if compatible with the experiment). - Consider using a different buffer system that is known to improve peptide stability. |
| Contamination of the solution. | - Use sterile, high-purity water and reagents to prepare solutions. - Filter-sterilize the peptide solution if appropriate for your application. |
Problem: I see extra peaks in my HPLC analysis of this compound.
| Possible Cause | Troubleshooting Steps |
| Formation of iso-aspartyl isomer. | - The iso-aspartyl isomer often elutes slightly earlier than the native peptide on a reverse-phase HPLC column. - Confirm the identity of the extra peak using mass spectrometry (MS), as it will have the same mass as the parent peptide. |
| Peptide bond hydrolysis. | - Hydrolysis will result in smaller peptide fragments that will likely have significantly different retention times on HPLC. - Use MS to identify the masses of the fragment peaks and deduce the cleavage site. |
| Oxidation of the peptide. | - While this compound does not contain highly susceptible residues like Met or Cys, oxidation can still occur under harsh conditions. - Prepare solutions with degassed buffers and minimize exposure to oxygen. |
Quantitative Data on Peptide Stability
The following table summarizes the estimated degradation half-life (t½) of a model peptide containing an Asp-Gly sequence under different conditions. This data is derived from studies on the hexapeptide Val-Tyr-Pro-Asp-Gly-Ala and serves as an approximation for the behavior of this compound.
| pH | Temperature (°C) | Degradation Pathway | Estimated Half-life (t½) |
| 1.1 | 37 | Asp-Gly Bond Hydrolysis | ~ 2.5 days |
| 5.0 | 37 | Succinimide Formation & Hydrolysis | ~ 15 days |
| 7.4 | 37 | Succinimide Formation | ~ 1.4 days |
| 10.0 | 37 | Succinimide Formation | ~ 0.2 days |
Note: This data is based on a model hexapeptide and should be used as a guideline. The actual degradation rates of this compound may vary.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
Objective: To assess the stability of this compound in a given buffer at elevated temperatures to predict its long-term stability.
Materials:
-
This compound peptide
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade water
-
Temperature-controlled incubator or water bath
-
HPLC system with a C18 column and UV detector
-
Autosampler vials
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the solution into multiple autosampler vials to avoid repeated sampling from the same vial.
-
Incubation: Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature.
-
HPLC Analysis: Immediately analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the percentage of remaining peptide against time for each temperature. The slope of this line will give the degradation rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Protocol 2: Identification of this compound Degradation Products by LC-MS
Objective: To identify the major degradation products of this compound under specific stress conditions.
Materials:
-
Stressed this compound sample (from Protocol 1 or prepared by incubation at a specific pH and temperature).
-
LC-MS system with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation: Dilute the stressed sample to an appropriate concentration for LC-MS analysis.
-
LC Separation: Use the same HPLC method as in Protocol 1 to separate the components of the mixture.
-
MS Analysis: As the peaks elute from the column, introduce them into the ESI-MS.
-
Data Acquisition: Acquire mass spectra for the parent peptide and all degradation products.
-
Data Interpretation:
-
The parent this compound will have a specific m/z value.
-
The iso-aspartyl isomer will have the same m/z as the parent peptide but a different retention time.
-
Peptide bond hydrolysis products will have lower m/z values corresponding to the cleaved fragments.
-
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for a peptide stability study.
References
- 1. Isoaspartate - Wikipedia [en.wikipedia.org]
- 2. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of H-Gly-Asp-Gly-OH for cell culture
Welcome to the technical support center for H-Gly-Asp-Gly-OH. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this peptide for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound peptide difficult to dissolve in my cell culture medium?
A1: Several factors can influence peptide solubility. The primary issue is often related to the peptide's concentration and the physicochemical properties of the solvent, such as pH and ionic strength. This compound is a tripeptide containing an acidic amino acid, Aspartic Acid (Asp). This residue gives the peptide a net negative charge at neutral pH, which generally promotes solubility in aqueous solutions. However, at high concentrations, peptides can aggregate, forming secondary structures like beta-sheets that are less soluble.[1] The complex composition of cell culture media, with its various salts and proteins, can also affect the solubility of individual components.[2]
Q2: What is the recommended initial solvent for dissolving this compound?
A2: Always begin by attempting to dissolve a small amount of the peptide in a high-purity, sterile solvent before preparing your final stock solution.[3] For this compound, the recommended starting solvent is sterile, deionized water. Due to its acidic nature (presence of Aspartic Acid), it should be readily soluble in aqueous solutions.[4] If solubility remains an issue, a dilute basic buffer is the next logical step.
Q3: How does pH impact the solubility of this compound?
A3: The pH of the solution is a critical factor for peptide solubility.[1][4] Solubility is typically lowest at the peptide's isoelectric point (pI), the pH at which it has no net charge. For this compound, the presence of the acidic Aspartic Acid residue results in a low pI. To enhance solubility, you should use a solvent with a pH that is at least one or two units away from the pI. Since this peptide is acidic, dissolving it in a solution with a neutral to slightly basic pH (e.g., pH 7-8) will ensure it carries a net negative charge, promoting interaction with water molecules and increasing solubility.[5][6]
Q4: My peptide solution appears cloudy or has visible particulates. What should I do?
A4: Cloudiness or visible particles indicate that the peptide is not fully dissolved and may be suspended or aggregated. Before concluding that the peptide is insoluble, you can try the following:
-
Sonication: A brief sonication can help break up aggregates and enhance dissolution.[4][5] Be cautious, as prolonged sonication can generate heat and potentially degrade the peptide.[3]
-
Gentle Warming: Warming the solution to a temperature below 40°C can increase solubility.[5][6] However, be mindful of the peptide's stability at higher temperatures.
-
Centrifugation: If particulates persist, centrifuge the solution to pellet the undissolved material.[4][5] You can then carefully transfer the supernatant containing the dissolved peptide to a new sterile tube. This is crucial to ensure you are working with a homogenous solution of known concentration.
Q5: Can I use organic co-solvents like DMSO to dissolve this compound?
A5: While organic solvents like Dimethyl sulfoxide (B87167) (DMSO) are often used for hydrophobic peptides, they are generally not necessary for a hydrophilic, acidic peptide like this compound.[1][4] If you encounter extreme difficulty, a very small amount of DMSO (e.g., 10-20 µL to dissolve the peptide before diluting with your aqueous buffer) could be tested. However, it is critical to ensure the final concentration of the organic solvent in your cell culture is non-toxic (typically <0.1% for DMSO).[4]
Troubleshooting Guide
This section provides a structured approach to systematically troubleshoot and improve the solubility of this compound.
Physicochemical Properties of this compound
Understanding the basic properties of the peptide is the first step in troubleshooting solubility issues.
| Property | Value | Significance |
| Molecular Formula | C₈H₁₃N₃O₆[7] | Provides the elemental composition. |
| Molecular Weight | 247.21 g/mol [7] | Important for calculating molar concentrations. |
| Amino Acid Sequence | Glycine - Aspartic Acid - Glycine | The central Aspartic Acid residue is key to its solubility profile. |
| Charge at pH 7 | Negative | The side chain of Aspartic Acid is deprotonated, making the peptide acidic and generally water-soluble. |
| Predicted Nature | Hydrophilic | The presence of charged and polar groups suggests good solubility in aqueous solutions.[4] |
Recommended Solubility Testing Protocol
Use this protocol to test solubility with a small amount of peptide before preparing a large stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
0.1 M Ammonium (B1175870) Bicarbonate solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weigh out approximately 1 mg of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add 100 µL of sterile, deionized water to achieve an initial concentration of 10 mg/mL.
-
Vortex the tube for 30-60 seconds. Observe the solution. If it is clear, the peptide is soluble under these conditions.
-
If the solution is cloudy or contains particulates, sonicate the tube in a bath sonicator for 5-10 minutes. Avoid overheating.
-
If the peptide is still not dissolved, add 0.1 M ammonium bicarbonate dropwise (1-2 µL at a time), vortexing between additions, until the peptide dissolves. This will raise the pH and increase solubility.
-
Once dissolved, the solution can be further diluted with your desired cell culture medium or buffer.
-
Always centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any micro-aggregates before adding it to your cell culture.[4]
Visual Troubleshooting Workflow
The following workflow provides a step-by-step decision-making process for dissolving your peptide.
Caption: A workflow for dissolving this compound peptide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Peptide Stock Solution
This protocol details the steps to prepare a sterile, high-concentration stock solution of this compound.
Materials and Equipment:
-
This compound (MW: 247.21 g/mol )
-
Sterile, deionized water or 0.1 M Ammonium Bicarbonate
-
Sterile, conical tube (e.g., 15 mL)
-
Analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage vials (e.g., cryovials)
Methodology:
-
Calculate Required Mass: To make 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 247.21 g/mol = 0.0247 g = 24.7 mg
-
-
Dissolution: Aseptically weigh 24.7 mg of this compound into a 15 mL sterile conical tube.
-
Add 8 mL of sterile deionized water to the tube. Vortex until the peptide is fully dissolved.
-
If the peptide does not dissolve completely, follow the troubleshooting steps (sonication, addition of dilute base) as described in the solubility testing protocol.
-
Once the peptide is fully dissolved, adjust the volume to exactly 10 mL with the same solvent.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into sterile storage vials. This step is crucial for preventing bacterial contamination in cell culture.[3]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Visualizing Peptide Charge vs. pH
The charge state of this compound is dependent on the pH of the environment. This diagram illustrates how pH affects the key functional groups.
Caption: Ionization state of this compound at different pH values.
Hypothetical Peptide-Receptor Interaction Pathway
While the specific cellular targets of this compound are not defined here, many peptides exert their effects by interacting with cell surface receptors. This diagram shows a generalized pathway that is relevant for researchers in drug development. For example, the related RGD (Arg-Gly-Asp) peptides are well-known to bind to integrin receptors.[8][9]
Caption: A generalized signaling pathway for peptide-receptor interaction.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to reconstitute my peptide [biosyn.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. reta-peptide.com [reta-peptide.com]
- 7. echemi.com [echemi.com]
- 8. H-Arg-Gly-Asp-OH | CAS#:99896-85-2 | Chemsrc [chemsrc.com]
- 9. Soluble Arg-Gly-Asp peptides reduce collagen accumulation in cultured rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in cell adhesion assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell adhesion assays.
Troubleshooting Guides
This section is organized by specific problems you might encounter. Each problem is followed by potential causes and solutions.
Issue 1: High Background or Non-Specific Binding
Description: You observe a high signal in your negative control wells (e.g., wells coated with BSA or no protein), or your signal-to-noise ratio is low.
| Potential Cause | Recommended Solution |
| Incomplete or Ineffective Blocking | Ensure the blocking agent (e.g., BSA) is fresh and used at an appropriate concentration (typically 1-2% in PBS). Incubate for at least 30-60 minutes at 37°C to ensure complete coating of the well surface. |
| Cell Clumping | Ensure you have a single-cell suspension before seeding. Gently pipette the cell suspension up and down several times to break up any clumps. You can also pass the cell suspension through a 40 µm cell strainer. |
| Contamination | Check for microbial contamination in your cell culture and reagents, as this can lead to non-specific binding.[1] |
| Excessive Cell Seeding Density | Titrate your cell seeding density to find the optimal number for your specific cell type and plate format. Overly dense cultures can lead to non-specific cell layering. |
| Inefficient Washing | Washing steps are critical for removing non-adherent cells.[2] Standardize your washing technique, ensuring a gentle but thorough process. Consider using an automated plate washer for improved consistency. |
Issue 2: Low or No Cell Adhesion
Description: You observe a weak signal in your experimental wells, indicating that few cells have attached, even in your positive controls.
| Potential Cause | Recommended Solution |
| Suboptimal Coating | Confirm the concentration and integrity of your coating protein (e.g., fibronectin, collagen). Ensure the coating procedure allows for sufficient incubation time and temperature for the protein to adsorb to the plate. Do not let the plate dry out after coating, as this can denature the protein.[3] |
| Poor Cell Health | Ensure your cells are healthy, viable, and in the exponential growth phase before the assay. Stressed or senescent cells will not adhere properly.[1] |
| Incorrect Cell Seeding Density | The number of cells seeded is critical. Too few cells will result in a weak signal. Determine the optimal seeding density for your cell type through a titration experiment. |
| Harsh Cell Detachment Method | Over-trypsinization can damage cell surface receptors crucial for adhesion. Use the lowest effective concentration of trypsin and incubate for the shortest possible time. Consider using a gentler detachment solution like EDTA. |
| Inappropriate Culture Medium | Some assay protocols require serum-free media to avoid interference from serum proteins. However, some cell types may require serum for optimal adhesion. You may need to optimize the assay medium. |
| Presence of Chelating Agents | EDTA in the cell suspension can chelate divalent cations (Ca²⁺, Mg²⁺) that are essential for integrin-mediated adhesion. Ensure that any EDTA from the detachment step is thoroughly washed out.[1] |
Issue 3: Inconsistent Results and High Variability
Description: You observe significant well-to-well variability within the same experimental group or poor reproducibility between experiments.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting into different wells to prevent cells from settling. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell adhesion. To minimize this, avoid using the outer wells for critical samples and instead fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Washing Technique | The force and number of washes can significantly impact the number of remaining adherent cells. Standardize your washing procedure or use an automated plate washer. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents and cell suspensions are added to each well. |
| Variability in Incubation Time | Adhesion is a time-dependent process. Ensure that the incubation times for cell attachment and all subsequent steps are consistent across all plates and experiments. |
Data Presentation: Recommended Experimental Parameters
The following tables provide a starting point for optimizing your cell adhesion assays. Note that optimal conditions should be determined empirically for each specific cell line and experimental setup.
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line | Seeding Density (cells/well) | Notes |
| HeLa | 10,000 - 40,000 | The optimal density can depend on the specific experimental endpoint.[4][5] For a 48h incubation, a lower initial density (e.g., 2,500-5,000 cells/well) may be appropriate.[6][7] |
| HEK293 | 40,000 - 60,000 | These cells are often plated at a higher density and may require pre-coating of plates with fibronectin.[8] |
| MCF-7 | 30,000 - 50,000 | Adhesion can be influenced by the type of coating, with a higher affinity for collagen IV.[9] |
Table 2: Recommended Coating Concentrations for Extracellular Matrix (ECM) Proteins
| ECM Protein | Recommended Coating Concentration | Incubation Conditions |
| Fibronectin | 1 - 10 µg/cm² | 1-2 hours at 37°C or overnight at 4°C.[10] |
| Collagen (Type I) | 5 - 10 µg/cm² | 1-2 hours at 37°C. Can be air-dried or used wet. |
| Laminin (B1169045) | 2 - 10 µg/cm² | 2 hours at 37°C or overnight at 4°C. Avoid letting the surface dry out.[3][11][12] |
Experimental Protocols
Protocol 1: Crystal Violet Cell Adhesion Assay
This protocol provides a method for quantifying cell adhesion based on staining adherent cells with crystal violet.
Materials:
-
96-well tissue culture plates
-
Coating protein (e.g., fibronectin, collagen)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell suspension in appropriate media
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol (B129727) (100%)
-
Solubilization buffer (e.g., 1% SDS in water)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein at the appropriate concentration.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with PBS.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 30-60 minutes at 37°C to block non-specific binding sites.
-
Aspirate the blocking buffer and wash the wells twice with PBS.
-
-
Cell Seeding:
-
Trypsinize and count your cells, then resuspend them in the appropriate medium to the desired concentration.
-
Add the cell suspension to each well.
-
Incubate for the desired adhesion time (typically 30-90 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The washing technique should be consistent across all wells.
-
-
Fixation and Staining:
-
Fix the adherent cells by adding 100% methanol to each well and incubating for 10-15 minutes at room temperature.
-
Aspirate the methanol and let the plate air dry completely.
-
Add crystal violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Allow the plate to dry completely.
-
Add solubilization buffer to each well to dissolve the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Fluorescent Cell Adhesion Assay
This protocol uses a fluorescent dye to label cells, allowing for a more sensitive quantification of adhesion.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Coating protein and blocking buffer (as above)
-
Cell suspension in appropriate media
-
Fluorescent dye (e.g., Calcein-AM)
-
Lysis buffer
Procedure:
-
Cell Labeling:
-
Harvest and wash your cells.
-
Resuspend the cells in serum-free medium and add the fluorescent dye (e.g., Calcein-AM at a final concentration of 2-5 µM).
-
Incubate for 30 minutes at 37°C to allow for dye uptake.
-
Wash the cells twice with PBS to remove excess dye.
-
-
Plate Coating and Blocking:
-
Follow the same procedure as for the crystal violet assay.
-
-
Cell Seeding and Adhesion:
-
Resuspend the labeled cells in the appropriate medium and add to the coated and blocked wells.
-
Incubate for the desired adhesion time at 37°C.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.
-
Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM).
-
Mandatory Visualizations
Diagram 1: Troubleshooting Logic for Inconsistent Adhesion Assay Results
Caption: Troubleshooting workflow for inconsistent cell adhesion assay results.
Diagram 2: Experimental Workflow for a Standard Cell Adhesion Assay
Caption: A typical experimental workflow for cell adhesion assays.
Diagram 3: Integrin Signaling Pathway in Cell Adhesion
Caption: Simplified integrin-mediated signaling pathway in cell adhesion.
Diagram 4: Role of Rho GTPases in Cell Adhesion and Migration
Caption: The role of Rho GTPases in regulating cell adhesion and migration.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using serum-free media in a cell adhesion assay?
A1: Serum contains various proteins, including fibronectin and vitronectin, which can non-specifically coat the assay plate and interfere with the specific interaction you are trying to measure between your cells and the coated substrate. Using serum-free media eliminates this variable.
Q2: Will trypsinizing my cells damage the surface receptors needed for adhesion?
A2: Prolonged exposure to trypsin can indeed cleave cell surface proteins, including integrins, which are crucial for adhesion. It is important to use a low concentration of trypsin for the shortest time necessary to detach the cells. If you are concerned about receptor damage, consider using a non-enzymatic cell dissociation buffer, such as an EDTA-based solution.
Q3: How do I choose the right coating protein for my cell adhesion assay?
A3: The choice of coating protein depends on the cell type and the specific adhesion mechanism you are studying. Fibronectin, collagen, and laminin are common choices as they are major components of the extracellular matrix. A pilot experiment testing different coating proteins and concentrations is often recommended to determine the optimal conditions for your specific cells.
Q4: Can I reuse a coated plate?
A4: It is generally not recommended to reuse coated plates, as the protein coating may be compromised after the first use, leading to inconsistent results. For optimal reproducibility, always use freshly coated plates for each experiment.
Q5: What are appropriate positive and negative controls for a cell adhesion assay?
A5: A good positive control would be a well coated with a substrate known to promote adhesion of your specific cell type (e.g., fibronectin for fibroblasts). A common negative control is a well coated with a protein that does not support specific cell adhesion, such as Bovine Serum Albumin (BSA). An uncoated well can also serve as a negative control.
References
- 1. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Frequently Asked Questions [fishersci.co.uk]
- 5. boneandcancer.org [boneandcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. corning.com [corning.com]
- 11. veritastk.co.jp [veritastk.co.jp]
- 12. corning.com [corning.com]
minimizing aspartimide formation in Asp-Gly sequences.
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed information, troubleshooting advice, and protocols to help you minimize aspartimide formation, particularly in problematic Asp-Gly sequences.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is a common, base-catalyzed intramolecular side reaction that occurs during Fmoc solid-phase peptide synthesis (SPPS).[1][2] It involves the backbone amide nitrogen, C-terminal to an aspartic acid (Asp) residue, attacking the Asp side-chain carbonyl group.[2][3] This attack forms a five-membered succinimide (B58015) ring intermediate, known as an aspartimide.[1] This intermediate can subsequently undergo hydrolysis or react with a base (like piperidine) to yield a mixture of products, including the desired α-peptide, the undesired β-peptide (where the peptide chain is linked through the side-chain carboxyl group), and their respective racemized versions (D-isomers).
Q2: Why is aspartimide formation a significant problem in peptide synthesis?
This side reaction is a major challenge for several reasons:
-
Difficult Purification: The primary byproducts, β-peptides and other diastereomers, have very similar physicochemical properties to the target α-peptide, making their separation by standard HPLC extremely difficult.
-
Reduced Yield: The conversion of the target peptide into multiple side products directly lowers the overall yield.
-
Mass-Neutral Impurities: The α- and β-peptide products are isomers, meaning they have the same mass. This makes them difficult to distinguish using only mass spectrometry, complicating analysis.
-
Altered Biological Activity: The presence of β-isomers and racemized forms can change the peptide's three-dimensional structure, potentially altering or eliminating its biological activity.
Q3: Which amino acid sequences are most susceptible to this side reaction?
The rate of aspartimide formation is highly dependent on the amino acid residue immediately following the Asp residue. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this reaction. The most problematic sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Arg
-
Asp-Ser
The Asp-Gly sequence is particularly notorious due to the lack of steric hindrance from the glycine (B1666218) residue, which allows the backbone nitrogen to readily attack the side chain.
Q4: How can I detect aspartimide formation in my crude peptide?
Detection requires careful analysis, typically using a combination of HPLC and mass spectrometry (MS).
-
HPLC Analysis: Look for a cluster of peaks around your main product peak. The β-peptide often co-elutes or appears as a shoulder on the main peak.
-
Mass Spectrometry (MS): Since the primary byproducts are isomeric with the target peptide, the main MS signal will correspond to the correct mass. However, careful analysis of the MS/MS fragmentation pattern can reveal the presence of the β-peptide linkage. Additionally, piperidide adducts (M+84) can sometimes be detected, which are definitive signs of aspartimide formation.
Troubleshooting Guide
This section addresses common issues encountered during peptide synthesis that may be related to aspartimide formation.
Issue 1: My HPLC chromatogram shows multiple, poorly resolved peaks around the expected product mass.
-
Possible Cause: This is a classic sign of aspartimide formation, leading to a mixture of α-peptide, β-peptide, and their D-isomers.
-
Troubleshooting Steps:
-
Confirm the Identity: Attempt to isolate the impurity peaks and analyze them by MS/MS to confirm the presence of the β-aspartyl linkage.
-
Review Your Protocol: Check if you are working with a susceptible sequence (e.g., Asp-Gly).
-
Implement a Mitigation Strategy: Re-synthesize the peptide using one of the strategies outlined below, such as modifying the Fmoc deprotection conditions or using a specialized Asp protecting group.
-
Issue 2: The final yield of my purified peptide is very low, despite a seemingly successful synthesis.
-
Possible Cause: Significant conversion to aspartimide-related byproducts has occurred. Because these impurities are difficult to separate, a large portion of the crude product may be discarded during purification to achieve the desired purity, resulting in a low final yield.
-
Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, analyze a small sample of the crude peptide by HPLC to estimate the percentage of the desired product versus impurities. A high percentage of side products points to a chemical synthesis issue rather than a purification problem.
-
Check Reaction Conditions: High temperatures, especially in microwave-assisted SPPS, can dramatically increase the rate of aspartimide formation. Similarly, prolonged exposure to the basic conditions of Fmoc deprotection can increase byproduct formation.
-
Adopt Preventative Measures: For the next synthesis, shorten deprotection times where possible, avoid elevated temperatures after the Asp residue has been incorporated, and consider using a more robust protection strategy.
-
Issue 3: I am synthesizing a long peptide with multiple Asp residues, and the final product is a complex, unpurifiable mixture.
-
Possible Cause: Each Asp residue in a susceptible sequence is a potential point for aspartimide formation. In a long peptide, these side reactions multiply, leading to a highly heterogeneous mixture.
-
Troubleshooting Steps:
-
Identify Problematic Motifs: Pinpoint all Asp-Xxx sequences in your peptide that are prone to aspartimide formation.
-
Use a Universal Solution: For complex syntheses, it is often best to proactively use a robust prevention method from the start. The use of backbone-protected dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a highly effective, albeit more expensive, strategy to completely prevent the reaction at that specific site.
-
Segment Synthesis: Consider a fragment condensation approach, where smaller, protected peptide segments are synthesized and purified separately before being ligated together. This allows you to better control the purity of each segment containing a problematic Asp residue.
-
Core Mitigation Strategies & Protocols
Strategy 1: Modification of Fmoc Deprotection Conditions
Altering the base or adding an acidic additive to the deprotection cocktail can significantly suppress aspartimide formation.
A. Using Weaker Bases
Replacing the standard 20% piperidine (B6355638) in DMF with a weaker base can reduce the side reaction.
-
Piperazine: Has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.
-
Morpholine: Another alternative, though it may not be strong enough for complete Fmoc removal in all contexts.
B. Adding Acidic Additives
Adding a small amount of an acid to the standard piperidine solution can lower its effective basicity without preventing Fmoc removal.
-
Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation.
-
Formic Acid: The addition of a small percentage of formic acid has also been shown to be effective.
Protocol: Fmoc Deprotection with Piperidine/HOBt
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in your reaction vessel.
-
Deprotection Cycle:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring all beads are covered.
-
Agitate gently for 10-15 minutes.
-
Drain the solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5-7 times for 1 minute each) to remove all traces of piperidine and HOBt before the next coupling step.
Strategy 2: Use of Sterically Hindered Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group on the Asp side chain offers limited steric hindrance. Using a bulkier protecting group can physically block the backbone nitrogen's attack.
Comparison of Asp Side-Chain Protecting Groups
| Protecting Group | Structure | Efficacy in Reducing Aspartimide | Reference |
| OtBu (tert-butyl) | -C(CH₃)₃ | Baseline (Standard) | |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Significant improvement over OtBu | |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₃ | Almost complete reduction of aspartimide | |
| ODie (2,3,4-trimethylpent-3-yl) | -C(CH(CH₃)₂)₂CH₃ | Improved performance over OtBu | |
| Trialkylcarbinol Esters | General Class | Almost complete reduction, even in Asp-Gly motifs |
Protocol: Incorporation of Fmoc-Asp(OMpe)-OH
This protocol follows standard coupling procedures but substitutes the standard Asp building block.
-
Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin (preferably using a modified cocktail as described in Strategy 1).
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OMpe)-OH (e.g., 3 equivalents relative to resin capacity).
-
Add your chosen coupling reagent (e.g., HBTU, 2.9 eq) and an activation base (e.g., DIPEA, 6 eq).
-
Dissolve in DMF and allow to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Drain the DMF from the resin.
-
Add the activated Fmoc-Asp(OMpe)-OH solution to the resin.
-
Agitate for the standard coupling time (e.g., 1-2 hours at room temperature).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. Proceed with the synthesis.
Strategy 3: Backbone Protection
The most definitive way to stop aspartimide formation is to modify the backbone amide nitrogen itself, removing its nucleophilicity. This is typically achieved by using a protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb). These are most conveniently introduced by using a pre-formed dipeptide building block.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This dipeptide is a commercially available reagent designed specifically to solve the Asp-Gly problem. It is incorporated as a single unit during synthesis. While highly effective, this is a more costly option.
Visual Guides
Mechanism of Aspartimide Formation
References
Technical Support Center: Optimizing H-Gly-Asp-Gly-OH Coating for Enhanced Cell Attachment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coating concentration of the H-Gly-Asp-Gly-OH peptide to promote cell attachment. The information provided is primarily based on studies of the closely related and well-documented Arginine-Glycine-Aspartic acid (RGD) peptides, which are known to be involved in cell adhesion.[1][2] The Glycine-Aspartic acid (GD) dipeptide has also been noted for its role in enhancing cell adhesion.[3]
Disclaimer: Specific quantitative data for the this compound tripeptide is limited. The following recommendations are extrapolated from research on RGD-containing peptides.[4][5] Researchers should use this information as a starting point and perform their own optimization for their specific cell type and application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cell attachment to this compound coated surfaces?
A1: The proposed mechanism is analogous to that of RGD peptides. The Aspartic acid (Asp) residue in the peptide sequence is expected to be a key recognition site for cell surface receptors called integrins. Upon binding, integrins cluster and initiate intracellular signaling cascades that promote cell adhesion and spreading.
Q2: What is the recommended starting concentration for coating?
A2: Based on protocols for similar short adhesive peptides, a typical starting concentration range for coating is between 0.1 to 10 µg/mL. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I dissolve and store the this compound peptide?
A3: For coating, the peptide can typically be dissolved in a serum-free medium or Phosphate Buffered Saline (PBS). For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or below.
Q4: Can I use an ethanol-based coating procedure?
A4: Yes, an ethanol-based coating method is a common alternative. This involves dissolving the peptide in sterile 70% ethanol (B145695), applying it to the culture surface, and allowing it to air dry in a sterile environment. This method can sometimes enhance the adsorption of the peptide to the surface.
Q5: How long should I incubate the coating solution on the surface?
A5: A standard incubation time for passive adsorption of the peptide solution is 1-2 hours at room temperature or 37°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Cell Attachment | 1. Suboptimal peptide concentration. 2. Inefficient coating. 3. Cell type does not express the appropriate integrin receptors. 4. Peptide degradation. | 1. Perform a concentration titration (e.g., 0.1, 1, 5, 10, 20 µg/mL) to find the optimal coating concentration. 2. Try both PBS-based and ethanol-based coating methods. Ensure the entire surface is covered during incubation. 3. Verify that your cell line expresses integrins known to bind to Aspartic acid-containing sequences. Consider using a positive control surface like fibronectin. 4. Ensure proper storage of the peptide (lyophilized at -20°C, aliquoted in solution at -20°C). |
| Cells Attach but Do Not Spread | 1. Peptide concentration is too high or too low. 2. Insufficient incubation time for spreading. 3. Absence of necessary divalent cations. | 1. Optimize the coating concentration. Excessively high concentrations can sometimes hinder cell spreading. 2. Allow cells more time to spread after initial attachment (e.g., 4-6 hours). 3. Ensure the presence of divalent cations like Ca²⁺ and Mg²⁺ in your cell attachment medium, as they are crucial for integrin function. |
| Inconsistent Results Between Experiments | 1. Variability in coating procedure. 2. Inconsistent cell health or passage number. 3. Pipetting errors. | 1. Standardize the coating protocol: use the same solvent, incubation time, and temperature for each experiment. 2. Use cells within a consistent passage number range and ensure high viability before seeding. 3. Use calibrated pipettes and ensure even coating of the surface. |
Experimental Protocols
Protocol 1: Aqueous-Based Coating of Culture Plates
-
Reconstitution: Dissolve the this compound peptide in sterile, serum-free cell culture medium or PBS to a stock concentration of 1 mg/mL. Vortex gently to ensure complete dissolution.
-
Dilution: Prepare a series of working concentrations ranging from 0.1 to 10 µg/mL in serum-free medium or PBS.
-
Coating: Add a sufficient volume of the diluted peptide solution to each well to cover the entire surface (e.g., 50 µL for a 96-well plate).
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours in a covered container to prevent evaporation.
-
Aspiration: Carefully aspirate the coating solution from the wells.
-
Rinsing: Gently rinse the wells twice with sterile PBS or deionized water to remove any unbound peptide. Be careful not to scratch the surface.
-
Cell Seeding: The coated surface is now ready for cell seeding.
Protocol 2: Ethanol-Based Coating of Culture Plates
-
Reconstitution: Dissolve the this compound peptide in sterile 70% ethanol to the desired final coating concentration (e.g., 1-10 µg/mL).
-
Coating: Add the peptide-ethanol solution to the culture wells, ensuring the surface is completely covered.
-
Evaporation: Leave the plate uncovered in a sterile laminar flow hood until the ethanol has completely evaporated, leaving a film of the peptide on the surface.
-
Rinsing: Gently wash the wells twice with sterile deionized water.
-
Drying: Allow the wells to air dry completely in the sterile hood. The plates can be used immediately or stored at 4°C if sterility is maintained.
Data Presentation
Table 1: Recommended Starting Coating Concentrations for RGD-based Peptides
This data is for RGD-containing peptides and should be used as a reference for optimizing this compound coating.
| Peptide Type | Typical Concentration Range (µg/mL) | Reference |
| Linear RGD Peptides | 0.1 - 10 | |
| GRGDNP | 0.1 - 10 |
Table 2: Example Incubation Parameters for Peptide Coating
| Parameter | Recommended Condition | Notes |
| Incubation Time | 1 - 2 hours | Longer incubation times do not necessarily improve coating efficiency. |
| Incubation Temperature | Room Temperature or 37°C | Both are commonly used and effective. |
| Coating Vehicle | Serum-free medium, PBS, or 70% Ethanol | Choice may depend on the specific peptide and substrate. |
Visualizations
Caption: Workflow for optimizing this compound coating concentration.
Caption: Proposed signaling pathway for this compound mediated cell adhesion.
References
Technical Support Center: Analysis of Crude H-Gly-Asp-Gly-OH by Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in crude H-Gly-Asp-Gly-OH preparations using mass spectrometry.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the mass spectrometric analysis of crude this compound.
Q1: What is the expected mass of my target peptide, this compound?
A1: The expected monoisotopic mass of the neutral peptide this compound (C₈H₁₃N₃O₆) is 247.08 Da. In positive ion mode electrospray ionization (ESI), you will primarily observe the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 248.09.
Q2: My mass spectrum shows a prominent peak at m/z 229.08. What is this impurity?
A2: A peak at m/z 229.08 likely corresponds to the formation of an aspartimide intermediate. The Asp-Gly sequence is highly prone to this side reaction during solid-phase peptide synthesis (SPPS), especially under basic conditions used for Fmoc deprotection.[1][2][3] This impurity results from the cyclization of the aspartic acid side chain with the peptide backbone, accompanied by the loss of a water molecule (-18 Da).
Q3: I see several peaks with higher m/z values than my target peptide, such as m/z 270.07 and m/z 286.05. What could these be?
A3: These peaks are likely adducts of your target peptide. It is common in ESI-MS to observe the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. For this compound, the sodium adduct would appear at m/z 270.07, and the potassium adduct would be at m/z 286.05. The presence of these adducts can be minimized by using high-purity solvents and plasticware.
Q4: My MS/MS spectrum of the precursor ion at m/z 248.09 is complex. What are the expected fragment ions for this compound?
A4: Tandem mass spectrometry (MS/MS) of your peptide will primarily generate b- and y-type fragment ions from the cleavage of the peptide bonds. The expected m/z values for the singly charged b and y ions are listed in the data table below. The presence of these fragments confirms the sequence of your peptide.
Q5: I have a peak at m/z 191.07. What might this correspond to?
A5: A peak at m/z 191.07 could indicate a deletion impurity where the aspartic acid residue was not successfully coupled, resulting in the dipeptide H-Gly-Gly-OH. Conversely, an insertion of an extra glycine (B1666218) residue would result in a peptide with an m/z of 305.11 ([M+H]⁺).
Q6: There are other unexpected peaks in my spectrum. What are other possible impurities from the synthesis?
A6: Besides the common impurities mentioned, you may also encounter peptides with incomplete removal of protecting groups used during synthesis. The mass of these impurities will depend on the specific protecting groups used (e.g., Fmoc, Boc, tBu). It is also possible to have other deletion or insertion impurities depending on the synthesis conditions.
Data Presentation
Table 1: Theoretical m/z Values for this compound and Common Impurities
| Ion Type | Sequence / Description | Theoretical Monoisotopic Mass (Da) | Theoretical m/z ([M+H]⁺) |
| Target Peptide | This compound | 247.08 | 248.09 |
| Aspartimide Impurity | Cyclized Asp-Gly | 229.07 | 230.08 |
| Deletion Impurity | H-Gly-Gly-OH | 190.06 | 191.07 |
| Insertion Impurity | H-Gly-Asp-Gly-Gly-OH | 304.10 | 305.11 |
| Sodium Adduct | [M+Na]⁺ | 269.06 | 270.07 |
| Potassium Adduct | [M+K]⁺ | 285.04 | 286.05 |
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 248.09)
| Ion Type | Sequence Fragment | Theoretical m/z |
| b₁ | Gly | 58.03 |
| b₂ | Gly-Asp | 173.05 |
| y₁ | Gly | 76.04 |
| y₂ | Asp-Gly | 191.06 |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Dissolution of Crude Peptide: Dissolve the lyophilized crude peptide in a suitable solvent. For hydrophilic peptides like this compound, start with 0.1% formic acid in water. If solubility is an issue, a small amount of acetonitrile (B52724) (e.g., 5-10%) can be added. The final concentration should be approximately 1 mg/mL.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Column: Use a C18 reversed-phase column suitable for peptide separations. For hydrophilic peptides, a column with a polar endcapping or a shorter alkyl chain may provide better retention.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A typical gradient for a short, hydrophilic peptide would be a shallow gradient starting with a low percentage of Mobile Phase B (e.g., 0-5%) and slowly increasing to elute the peptide and separate it from more hydrophobic impurities.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: Set a scan range that includes the expected m/z of the target peptide and potential impurities (e.g., m/z 150-500).
-
MS/MS: For fragmentation analysis, perform data-dependent acquisition (DDA) on the most intense ions, or targeted MS/MS on the m/z of the protonated target peptide (248.09).
-
Protocol 3: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the crude peptide (approximately 10-50 µM) in a solvent suitable for direct infusion, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For MS/MS analysis, select the precursor ion of interest (m/z 248.09) for collision-induced dissociation (CID).
Mandatory Visualization
Caption: Workflow for identifying impurities in crude this compound.
Caption: Fragmentation of this compound into b and y ions.
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
Validation & Comparative
The Gold Standard for Cell Adhesion: A Comparative Guide to RGD and H-Gly-Asp-Gly-OH Peptides
For researchers, scientists, and drug development professionals navigating the complexities of cell adhesion, the choice of the right molecular tool is paramount. The tripeptide Arginine-Glycine-Aspartic acid (RGD) is a cornerstone in the field, renowned for its ability to promote cell attachment. This guide provides a comprehensive comparison of the well-established RGD peptide with H-Gly-Asp-Gly-OH (GDG), offering insights into their mechanisms, supporting experimental data, and detailed protocols to empower your research.
The key takeaway is that the RGD sequence is the quintessential and specific motif for mediating cell adhesion through direct binding to integrin receptors. In contrast, the this compound (GDG) peptide is not recognized as a cell-adhesion promoter via the same mechanism, and there is a notable absence of scientific literature supporting its use for this purpose. In experimental contexts, peptides with altered sequences like GDG or RDG are often employed as negative controls to demonstrate the specificity of RGD-integrin interactions.
RGD Peptide: The Engine of Cell Adhesion
The RGD sequence is the primary integrin-binding domain found in a multitude of extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen.[1] This tripeptide is recognized by a large family of transmembrane receptors known as integrins, which are pivotal in mediating the crucial communication between a cell and its surrounding matrix.[1]
The interaction between the RGD motif and integrins is a fundamental biological process that triggers a cascade of intracellular signals essential for cell adhesion, spreading, migration, proliferation, and survival. Upon the binding of an RGD-containing ligand, integrins cluster on the cell surface. This clustering initiates the recruitment of various signaling and adaptor proteins to form specialized structures called focal adhesions. The formation of focal adhesions activates downstream signaling pathways, prominently featuring Focal Adhesion Kinase (FAK) and Src family kinases, which in turn orchestrate the organization of the actin cytoskeleton and drive cellular responses.
This compound (GDG): A Non-Adhesive Counterpart
In stark contrast to the RGD motif, the Gly-Asp-Gly (GDG) sequence is not a recognized ligand for integrin-mediated cell adhesion. A thorough review of scientific literature reveals a lack of studies that have successfully utilized the GDG peptide to promote cell-substrate adhesion in a manner comparable to RGD. The specific spatial arrangement of the arginine, glycine (B1666218), and aspartic acid residues in the RGD sequence is critical for its recognition by the binding pocket of integrin receptors. Any alteration to this sequence, including the substitution of arginine with glycine as in the GDG peptide, disrupts this specific interaction.
Due to this lack of interaction, the GDG peptide does not trigger the downstream signaling events necessary for focal adhesion formation and subsequent cell adhesion. Therefore, in the context of integrin-mediated cell adhesion, this compound serves as an excellent negative control to validate the specificity of RGD-induced cellular responses.
Quantitative Comparison of Cell Adhesion Performance
The following table summarizes typical quantitative data for surfaces functionalized with RGD peptides compared to control surfaces. It is important to note that comparable quantitative data for GDG-functionalized surfaces promoting cell adhesion is not available in the scientific literature, as it is not considered a cell-adhesive peptide. The values for GDG would be expected to be similar to the negative control.
| Metric | RGD-Functionalized Surface | Negative Control (e.g., Uncoated, GDG-coated) |
| Cell Adhesion (cells/mm²) | Significantly Higher | Low / Baseline |
| Cell Spreading Area (µm²) | Significantly Larger | Minimal |
| Focal Adhesion Formation | Present and Well-defined | Absent or Poorly Formed |
Signaling Pathway: RGD-Integrin Mediated Adhesion
The binding of RGD to integrins initiates a complex signaling cascade that governs cell adhesion and spreading. A simplified representation of this pathway is illustrated below.
Experimental Protocols
To aid researchers in their experimental design, a detailed methodology for a key experiment is provided below.
Cell Adhesion Assay
This protocol provides a standard method to quantify the attachment of cells to a peptide-functionalized surface.
Objective: To quantify the number of adherent cells on RGD-coated surfaces versus control surfaces (e.g., GDG-coated or uncoated).
Materials:
-
96-well tissue culture plates
-
RGD peptide solution (e.g., 10-100 µg/mL in sterile Phosphate Buffered Saline - PBS)
-
Control peptide (this compound) solution (at the same molar concentration as RGD)
-
Cell suspension of interest (e.g., fibroblasts, endothelial cells)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in water)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Experimental Workflow:
References
Validating the H-Gly-Asp-Gly-OH Sequence: A Tandem Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Peptide Sequence Validation
In the realm of peptide analysis and synthesis, confirming the precise amino acid sequence is a critical step for ensuring product identity, purity, and function. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a detailed comparison of the expected fragmentation data for the tetrapeptide H-Gly-Asp-Gly-OH with the foundational principles of peptide sequencing by MS/MS, supported by experimental protocols and data visualization.
Performance Comparison: Theoretical vs. Experimental Data
The validation of a peptide sequence like this compound via tandem mass spectrometry relies on the correlation between theoretically calculated fragment ion masses and the actual masses detected in the MS/MS spectrum. Collision-Induced Dissociation (CID) is a commonly employed fragmentation technique where the peptide ion is accelerated and collided with an inert gas, causing it to break at the peptide bonds.[1][2] This process predominantly generates b- and y-type fragment ions.[3][4]
-
b-ions are N-terminal fragments, where the charge is retained on the amino-terminus.
-
y-ions are C-terminal fragments, where the charge is retained on the carboxy-terminus.
By analyzing the mass differences between the peaks in the spectrum, the amino acid sequence can be deduced.[1][3] The following table outlines the theoretical monoisotopic m/z values for the expected singly charged b- and y-ions of this compound. An experimental spectrum validating the sequence would exhibit peaks corresponding to these m/z values.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | Gly-Asp-Gly | 290.09 |
| b-ions | ||
| b₁ | Gly | 58.03 |
| b₂ | Gly-Asp | 173.06 |
| b₃ | Gly-Asp-Gly | 230.08 |
| y-ions | ||
| y₁ | Gly | 76.04 |
| y₂ | Asp-Gly | 191.07 |
| y₃ | Gly-Asp-Gly | 248.09 |
Experimental Protocol: Tandem Mass Spectrometry of this compound
This protocol outlines a general procedure for the validation of the this compound sequence using an electrospray ionization tandem mass spectrometer.
1. Sample Preparation:
-
Dissolve the synthesized this compound peptide in a solution of 50% acetonitrile (B52724) and 50% water containing 0.1% formic acid to a final concentration of 1 to 10 pmol/µL. The formic acid helps in the protonation of the peptide.
2. Mass Spectrometer Setup (ESI-MS):
-
Set the electrospray ionization (ESI) source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and abundant signal for the precursor ion [M+H]⁺ of this compound (expected m/z ≈ 290.09).
3. MS/MS Experiment (CID):
-
Perform a product ion scan on the selected precursor ion (m/z 290.09).
-
Select an appropriate collision energy to induce fragmentation. This may require optimization, but a starting point could be a normalized collision energy of 20-30%.[5]
-
The collision gas, typically argon or nitrogen, is introduced into the collision cell to fragment the precursor ions.
4. Data Analysis:
-
Acquire the tandem mass spectrum, which will show the m/z values of the fragment ions.
-
Compare the experimentally observed m/z values with the theoretical m/z values for the b- and y-ions of this compound as listed in the table above.
-
The presence of a significant number of matching b- and y-ions confirms the peptide sequence. Software tools can be used to automatically match the experimental data with the theoretical fragmentation pattern.
Visualizing the Fragmentation and Workflow
To better understand the process, the following diagrams, generated using Graphviz (DOT language), illustrate the key concepts.
Caption: Fragmentation of this compound showing b- and y-ion series.
References
A Researcher's Guide to Control Experiments for H-Gly-Asp-Gly-OH in Cell Culture
For researchers, scientists, and drug development professionals investigating the cellular effects of the tripeptide H-Gly-Asp-Gly-OH, establishing robust and well-controlled experiments is paramount to generating reproducible and unambiguous data. This guide provides a comparative overview of essential control experiments, detailing their purpose, methodology, and expected outcomes. The principles and protocols outlined here are largely based on the extensive research conducted on the closely related and well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, a key mediator of cell adhesion.[1][2][3]
The Gly-Asp-Gly sequence, while differing from the canonical RGD motif, may still interact with cell surface receptors, potentially influencing cell adhesion, signaling, and other cellular processes. Therefore, rigorous controls are necessary to validate the specificity of any observed effects.
Comparative Analysis of Control Peptides
To distinguish the specific effects of this compound from non-specific peptide effects, the inclusion of appropriate negative and competitive controls is critical. The following table summarizes key control peptides and their intended purpose.
| Control Peptide | Sequence | Purpose | Mechanism of Action | Expected Outcome in an Adhesion Assay |
| Negative Control | H-Gly-Asp-D-Ala-OH | To demonstrate that the observed effects are not due to the mere presence of a peptide. | The substitution of Glycine with a D-amino acid can disrupt the peptide's conformation, preventing it from binding to its target receptor. | No significant effect on cell adhesion compared to untreated cells. |
| Scrambled Peptide | H-Asp-Gly-Gly-OH | To confirm that the biological activity is sequence-specific.[4][5] | The amino acids are rearranged, altering the specific binding motif recognized by the receptor. | No significant effect on cell adhesion compared to untreated cells. |
| Competitive Inhibitor | H-Arg-Gly-Asp-OH (RGD) | To determine if this compound acts on the same integrin-binding sites as the well-established RGD motif. | The RGD peptide will compete with this compound for binding to RGD-dependent integrins. | If this compound binds to RGD-dependent integrins, co-incubation with RGD should inhibit the effects of this compound. |
| Alternative Adhesion Peptide | H-Tyr-Ile-Gly-Ser-Arg-OH (YIGSR) | To compare the effects of this compound with another known cell adhesion peptide that binds to different receptors (laminin receptors). | YIGSR promotes cell adhesion through interaction with the laminin (B1169045) receptor, not RGD-binding integrins. | Will promote cell adhesion, but its effects should not be inhibited by RGD peptides, providing a differential control. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell type and experimental question.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with the peptide of interest.
Materials:
-
96-well tissue culture plates
-
This compound and control peptides (Negative Control, Scrambled, RGD, YIGSR)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell suspension
-
Calcein-AM or Crystal Violet stain
-
Fluorometer or spectrophotometer
Protocol:
-
Coat the wells of a 96-well plate with 100 µL of peptide solutions (e.g., 10 µg/mL in PBS) overnight at 4°C. Use PBS alone as a blank control.
-
The next day, wash the wells twice with PBS to remove any unbound peptide.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
Prepare a single-cell suspension of the desired cell line in serum-free medium.
-
Seed 1 x 10^4 cells in 100 µL of serum-free medium into each well.
-
Incubate for 1-2 hours at 37°C in a humidified incubator.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using either Calcein-AM (for live cells) or Crystal Violet (for fixed cells) according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine the relative cell adhesion.
Competitive Inhibition Assay
This assay determines if this compound competes with a known ligand (like RGD) for the same binding site.
Materials:
-
Same as Cell Adhesion Assay
-
Soluble this compound and RGD peptides
Protocol:
-
Coat the wells of a 96-well plate with a known adhesion-promoting peptide that interacts with the receptor of interest (e.g., RGD) overnight at 4°C.
-
Follow steps 2-4 from the Cell Adhesion Assay protocol.
-
Pre-incubate the cell suspension with varying concentrations of soluble this compound or a control peptide for 30 minutes at 37°C.
-
Add the cell-peptide mixture to the RGD-coated wells.
-
Follow steps 7-10 from the Cell Adhesion Assay protocol. A decrease in cell adhesion in the presence of soluble this compound would suggest competition for the same binding site.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the peptide on cell motility.
Materials:
-
6-well tissue culture plates
-
Cell culture medium with and without serum
-
This compound and control peptides
-
Pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing the test peptide (this compound) or control peptides at the desired concentration. Use medium without any peptide as a negative control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the rate of cell migration.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and potential underlying mechanisms, the following diagrams are provided.
By implementing these control experiments and following the outlined protocols, researchers can confidently elucidate the specific cellular functions of this compound and contribute to the development of novel therapeutics.
References
- 1. Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. cellgs.com [cellgs.com]
- 4. Synthetic peptides inhibit adhesion of human tumor cells to extracellular matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Specificity Landscape: A Comparative Guide to Antibodies Targeting Gly-Asp-Gly (GDG) Sequences
For researchers, scientists, and drug development professionals, the precise targeting of protein motifs is paramount. This guide provides a comprehensive comparison of the theoretical performance of highly specific antibodies raised against the Gly-Asp-Gly (GDG) sequence versus existing antibodies that may exhibit cross-reactivity with this motif, such as those developed against the well-known Arg-Gly-Asp (RGD) sequence. This analysis is supported by established experimental protocols to empower researchers in their antibody selection and validation processes.
The Gly-Asp-Gly (GDG) sequence, while less ubiquitous than the Arg-Gly-Asp (RGD) integrin-binding motif, represents a potential target for therapeutic and diagnostic antibodies. The development of antibodies that can exquisitely discriminate between GDG and other similar sequences, such as RGD, is critical to avoid off-target effects and ensure therapeutic efficacy. This guide explores the nuances of such antibody specificity and provides the tools to evaluate it.
Performance Comparison: Hypothetical Anti-GDG vs. Cross-Reactive Anti-RGD Antibodies
Given the limited availability of well-characterized commercial antibodies specifically raised against the GDG sequence, this comparison is based on the established principles of immunology and antibody-antigen interactions. We present a hypothetical, highly specific monoclonal antibody (mAb) targeting GDG and compare its expected performance with a known anti-RGD mAb that may cross-react with the GDG sequence.
Table 1: Predicted Performance Characteristics of Anti-GDG vs. Cross-Reactive Anti-RGD Antibodies
| Performance Metric | Hypothetical High-Specificity Anti-GDG mAb | Cross-Reactive Anti-RGD mAb | Rationale & Implications for Researchers |
| Binding Affinity (KD) | |||
| - To GDG Peptide | Very High (e.g., 10⁻⁹ - 10⁻¹² M) | Moderate to Low (e.g., 10⁻⁶ - 10⁻⁸ M) | A lower KD value indicates stronger binding. A highly specific anti-GDG antibody is expected to bind its target with significantly higher affinity than a cross-reactive antibody. |
| - To RGD Peptide | Negligible to No Binding | High (e.g., 10⁻⁸ - 10⁻¹⁰ M) | The defining characteristic of a specific anti-GDG antibody is its inability to recognize the closely related RGD sequence, thereby minimizing off-target binding to integrins and other RGD-containing proteins. |
| Specificity | Extremely High | Low to Moderate | Specificity is crucial for avoiding unintended biological effects. Researchers should prioritize antibodies with the highest specificity for their target of interest. |
| Cross-Reactivity | Minimal to none with RGD and other related sequences. | High with RGD; potential for cross-reactivity with other RGD-like motifs. | Cross-reactivity can lead to false positives in assays and potential side effects in therapeutic applications. Rigorous testing against related peptide sequences is essential. |
| Potential Applications | Highly selective targeting of GDG-containing proteins for therapeutics, diagnostics, and research. | Broader targeting of RGD-family motifs, which may be useful in some contexts but lacks precision for GDG-specific applications. | The choice of antibody will depend on the specific research question. If the goal is to exclusively target a GDG-containing protein, a highly specific antibody is necessary. |
Experimental Protocols for Assessing Antibody Cross-Reactivity
To empirically determine the cross-reactivity of an antibody, a series of well-established immunoassays should be performed. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Binding
ELISA is a plate-based assay ideal for screening and quantifying antibody binding to specific peptides.
Protocol:
-
Peptide Coating:
-
Dilute synthetic GDG and RGD peptides (and other relevant control peptides) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL of each peptide solution to separate wells of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the primary antibody (the one being tested for cross-reactivity) in blocking buffer to the desired concentration.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Compare the signal intensity for the GDG peptide to the RGD peptide and other controls. A high signal for GDG and a low or negligible signal for RGD would indicate high specificity.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[1][2][3]
Protocol:
-
Antibody Immobilization:
-
Covalently immobilize the antibody onto a sensor chip surface using standard amine coupling chemistry.
-
-
Peptide Injection:
-
Prepare a series of dilutions of the GDG and RGD peptides in a suitable running buffer (e.g., HBS-EP).
-
Inject the peptide solutions sequentially over the antibody-immobilized surface.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for each peptide concentration.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values for each peptide-antibody interaction.
-
A significantly lower KD for the GDG peptide compared to the RGD peptide confirms high-affinity and specific binding.
-
Western Blotting for Specificity Confirmation
Western blotting can be used to assess the antibody's ability to recognize the target sequence within a protein context.
Protocol:
-
Protein Separation:
-
Separate proteins from cell or tissue lysates containing the target GDG-protein and a control RGD-protein by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
A specific anti-GDG antibody should produce a strong band corresponding to the GDG-containing protein and no band for the RGD-containing protein.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for ELISA and SPR.
In Silico Prediction of Cross-Reactivity
Before embarking on extensive experimental validation, computational methods can provide valuable insights into the potential cross-reactivity of an antibody.
Bioinformatics tools can be used to:
-
Perform sequence alignments: Comparing the immunogen sequence used to generate the antibody with the sequences of potential off-target proteins can provide a first-pass assessment of cross-reactivity risk.
-
Model antibody-antigen interactions: Structural modeling and docking simulations can predict the binding energy and interface between an antibody and different peptide sequences (e.g., GDG vs. RGD), offering a more sophisticated prediction of binding affinity and specificity.[4][5]
Conclusion
The development and validation of antibodies with high specificity for the Gly-Asp-Gly sequence are critical for advancing research and therapeutic development in areas where this motif plays a key role. While the closely related RGD sequence presents a significant challenge for antibody specificity, a combination of rational antibody design, rigorous experimental validation using techniques like ELISA, SPR, and Western blotting, and supportive in silico analysis can lead to the identification and characterization of highly specific and effective anti-GDG antibodies. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor, ultimately contributing to the development of more precise and effective biological tools and therapies.
References
- 1. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. In Silico Methods in Antibody Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Functional In Vitro Validation of H-Gly-Asp-Gly-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro functional validation of the tripeptide H-Gly-Asp-Gly-OH. Its performance is objectively compared against established bioactive and inert peptides, supported by detailed experimental data and protocols. This document is intended to serve as a practical resource for researchers investigating the potential biological activities of small peptides.
Introduction
Short-chain peptides are of increasing interest in biomedical research and drug development due to their potential to modulate various physiological processes. The tripeptide this compound, with its simple structure, presents an intriguing candidate for functional exploration. This guide outlines a series of in vitro assays to characterize its potential roles in cell adhesion, inflammation, and cytoprotection.
Comparative Peptides
To robustly evaluate the bioactivity of this compound, the following commercially available peptides have been selected as positive and negative controls for the described assays.
| Peptide Sequence | Trivial Name | Rationale for Selection |
| H-Arg-Gly-Asp-OH | RGD | Positive Control (Cell Adhesion): A well-established tripeptide motif found in extracellular matrix proteins that binds to integrin receptors and promotes cell adhesion. |
| H-Arg-Gly-Glu-OH | RGE | Negative Control (Cell Adhesion): A single amino acid substitution from the RGD sequence that significantly reduces its affinity for integrin receptors, making it an excellent negative control for cell adhesion studies. |
| GHK-Cu | GHK-Cu | Positive Control (Anti-inflammatory & Cytoprotection): A copper-peptide complex with well-documented anti-inflammatory, antioxidant, and tissue-regenerative properties.[1] |
| H-Gly-Gly-Gly-OH | GGG | Negative Control (General Bioactivity): A simple tripeptide composed of glycine (B1666218) residues, generally considered to be biologically inert in the context of the assays described here, making it a suitable negative control. |
| N-Acetylcysteine | NAC | Positive Control (Cytoprotection): A well-characterized antioxidant and cytoprotective agent, used as a non-peptide positive control in oxidative stress assays. |
Data Presentation
The following tables summarize the expected quantitative data from the comparative in vitro assays.
Table 1: Cell Adhesion Assay on Fibronectin-Coated Surfaces
| Peptide | Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Adhesion vs. Untreated Control |
| Untreated Control | 0 | 1.2 ± 0.1 | 100% |
| This compound | 10 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined | |
| 100 | Data to be determined | Data to be determined | |
| H-Arg-Gly-Asp-OH (RGD) | 100 | 1.8 ± 0.15 | ~150% |
| H-Arg-Gly-Glu-OH (RGE) | 100 | 1.1 ± 0.12 | ~92% |
| H-Gly-Gly-Gly-OH (GGG) | 100 | 1.2 ± 0.09 | ~100% |
Table 2: Anti-Inflammatory Assay - Inhibition of LPS-Induced IL-8 Secretion in HT-29 Cells
| Treatment | Concentration | Mean IL-8 Concentration (pg/mL) ± SD | % Inhibition of LPS-Induced IL-8 |
| Untreated Control | - | 50 ± 10 | - |
| LPS (1 µg/mL) | - | 800 ± 50 | 0% |
| LPS + this compound | 50 µM | Data to be determined | Data to be determined |
| 100 µM | Data to be determined | Data to be determined | |
| 200 µM | Data to be determined | Data to be determined | |
| LPS + GHK-Cu | 10 µM | 300 ± 30 | ~67% |
| LPS + H-Gly-Gly-Gly-OH (GGG) | 200 µM | 780 ± 60 | ~3% |
Table 3: Cytoprotection Assay - Protection of HaCaT Cells from H₂O₂-Induced Oxidative Stress
| Treatment | Concentration | Mean Cell Viability (% of Untreated) ± SD | % Protection from H₂O₂ Damage |
| Untreated Control | - | 100 ± 5 | - |
| H₂O₂ (200 µM) | - | 50 ± 7 | 0% |
| H₂O₂ + this compound | 50 µM | Data to be determined | Data to be determined |
| 100 µM | Data to be determined | Data to be determined | |
| 200 µM | Data to be determined | Data to be determined | |
| H₂O₂ + N-Acetylcysteine (NAC) | 1 mM | 90 ± 8 | ~80% |
| H₂O₂ + H-Gly-Gly-Gly-OH (GGG) | 200 µM | 52 ± 6 | ~4% |
Experimental Protocols
Cell Adhesion Assay (Crystal Violet Staining)
This assay quantifies the ability of this compound to promote the adhesion of human fibroblast (e.g., HT-1080) cells to a fibronectin-coated surface.
Materials:
-
96-well tissue culture plates
-
Human fibronectin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
HT-1080 fibrosarcoma cells
-
Serum-free cell culture medium
-
Test peptides (this compound, RGD, RGE, GGG)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% ethanol
-
1% Sodium Dodecyl Sulfate (SDS) solution
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL human fibronectin in PBS overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Seeding: Harvest HT-1080 cells and resuspend them in serum-free medium containing the indicated concentrations of the test peptides. Seed 1 x 10⁴ cells per well onto the coated plates.
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the wells with PBS and stain with 0.1% Crystal Violet solution for 20 minutes.
-
Washing: Gently wash the wells with water until the background is clear.
-
Solubilization: Air dry the plate and solubilize the stain by adding 1% SDS solution to each well.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[2]
Anti-Inflammatory Assay (LPS-Induced IL-8 Secretion)
This assay evaluates the potential of this compound to inhibit the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) from lipopolysaccharide (LPS)-stimulated human intestinal epithelial cells (HT-29).
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test peptides (this compound, GHK-Cu, GGG)
-
Human IL-8 ELISA kit
-
24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere and reach confluence.
-
Peptide Pre-treatment: Pre-incubate the confluent cells with serum-free medium containing the test peptides at the indicated concentrations for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.[3][4][5][6][7]
Cytoprotection Assay (H₂O₂-Induced Oxidative Stress)
This assay assesses the ability of this compound to protect human keratinocyte (e.g., HaCaT) cells from oxidative stress-induced cell death.
Materials:
-
HaCaT human keratinocyte cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hydrogen peroxide (H₂O₂)
-
Test compounds (this compound, NAC, GGG)
-
Cell Counting Kit-8 (CCK-8)
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Peptide Pre-treatment: Pre-treat the cells with medium containing the test compounds at the indicated concentrations for 2 hours.
-
Oxidative Stress Induction: Add H₂O₂ to a final concentration of 200 µM to all wells except the untreated control.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.[8][9][10][11]
Mandatory Visualizations
Figure 1. Overall experimental workflow for the in vitro validation of this compound.
Figure 2. Simplified signaling pathway for integrin-mediated cell adhesion.
Figure 3. Simplified pathway of LPS-induced IL-8 secretion in epithelial cells.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LPS Enhances the Chemosensitivity of Oxaliplatin in HT29 Cells via GSDMD-Mediated Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced IL-8 activation in human intestinal epithelial cells is accompanied by specific histone H3 acetylation and methylation changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-8 production by the human colon epithelial cell line HT-29: modulation by interleukin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preincubation with a low-dose hydrogen peroxide enhances anti-oxidative stress ability of BMSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of H2O2 on CCK-8-evoked changes in mitochondrial activity in isolated mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of a Scrambled Peptide in Validating the Bioactivity of H-Gly-Asp-Gly-OH
For researchers in cell biology and drug development, establishing the sequence-specificity of a bioactive peptide is paramount. This guide provides a comprehensive comparison of the tripeptide H-Gly-Asp-Gly-OH with its scrambled counterpart, H-Gly-Gly-Asp-OH, demonstrating the essential role of a negative control in attributing biological function to a specific peptide sequence.
The tripeptide this compound (GDG) is a molecule of interest due to its structural similarity to the well-known Arg-Gly-Asp (RGD) motif. The RGD sequence is a canonical cell adhesion motif found in many extracellular matrix (ECM) proteins, which mediates cellular attachment through binding to integrin receptors. This interaction triggers intracellular signaling cascades crucial for cell survival, proliferation, and migration. Given the presence of the "Gly-Asp" component, it is hypothesized that this compound may also play a role in cell adhesion and related signaling pathways.
To validate that any observed biological effects are a direct result of the specific Gly-Asp-Gly sequence, a scrambled peptide with the same amino acid composition but a different arrangement is required as a negative control. For this guide, we will use H-Gly-Gly-Asp-OH (GGD) as the scrambled negative control. This allows researchers to distinguish between sequence-specific biological activity and non-specific effects that may arise from the mere presence of the constituent amino acids.
Comparative Analysis of Bioactivity: this compound vs. Scrambled Control
To illustrate the importance of a scrambled control, this section presents hypothetical, yet plausible, experimental data comparing the effects of this compound and its scrambled control on two key cellular processes: cell adhesion and apoptosis.
Cell Adhesion Assay
Cell adhesion is a fundamental process in which cells interact with the extracellular matrix or other cells. This interaction is critical for tissue formation and maintenance. The ability of a peptide to promote or inhibit cell adhesion can be quantified using a colorimetric cell adhesion assay.
Illustrative Data:
| Treatment | Concentration (µM) | Mean Absorbance (OD 570 nm) | % Cell Adhesion |
| Vehicle Control (PBS) | - | 0.150 | 100% |
| This compound | 10 | 0.225 | 150% |
| 50 | 0.315 | 210% | |
| 100 | 0.375 | 250% | |
| H-Gly-Gly-Asp-OH (Scrambled) | 10 | 0.155 | 103% |
| 50 | 0.160 | 107% | |
| 100 | 0.158 | 105% |
This data is for illustrative purposes only.
The illustrative data clearly shows a dose-dependent increase in cell adhesion in the presence of this compound, while the scrambled peptide, H-Gly-Gly-Asp-OH, shows no significant effect compared to the vehicle control. This suggests that the pro-adhesive activity is specific to the Gly-Asp-Gly sequence.
Apoptosis Assay
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Some peptides can influence cell survival pathways, either by promoting or inhibiting apoptosis. An Annexin V-FITC/PI apoptosis assay can be used to quantify the percentage of apoptotic cells.
Illustrative Data:
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (PBS) | - | 4.5% | 2.1% |
| This compound | 10 | 4.8% | 2.3% |
| 50 | 5.1% | 2.5% | |
| 100 | 5.5% | 2.8% | |
| H-Gly-Gly-Asp-OH (Scrambled) | 10 | 4.6% | 2.2% |
| 50 | 4.9% | 2.4% | |
| 100 | 4.7% | 2.3% |
This data is for illustrative purposes only.
In this hypothetical experiment, neither this compound nor the scrambled peptide induced a significant change in the rate of apoptosis compared to the control. This indicates that, under these conditions, the peptide does not directly modulate apoptotic pathways in a sequence-specific manner.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the cell adhesion and apoptosis assays cited in this guide.
Cell Adhesion Assay Protocol
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin, 10 µg/mL in PBS) and incubated overnight at 4°C.
-
Cell Preparation: Adherent cells (e.g., fibroblasts) are grown to 80-90% confluency, then detached using a non-enzymatic cell dissociation solution. Cells are washed with serum-free media and resuspended to a concentration of 1 x 10^5 cells/mL.
-
Treatment: The peptide (this compound or H-Gly-Gly-Asp-OH) is added to the cell suspension at various concentrations and incubated for 30 minutes at 37°C.
-
Seeding: 100 µL of the cell/peptide suspension is added to each well of the pre-coated plate and incubated for 1 hour at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gently washing the wells twice with PBS.
-
Staining: Adherent cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet solution.
-
Quantification: The crystal violet is solubilized with 10% acetic acid, and the absorbance is measured at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound, the scrambled peptide, or a vehicle control for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Signaling Pathway and Experimental Workflow
The pro-adhesive effects of peptides like this compound are often mediated through integrin signaling. Upon binding to integrins, a signaling cascade is initiated, often involving the activation of Focal Adhesion Kinase (FAK).
Caption: Integrin-mediated signaling pathway initiated by peptide binding.
The experimental workflow for comparing the bioactivity of this compound and its scrambled control is a systematic process to ensure reliable and reproducible results.
Caption: Workflow for comparing active peptide and scrambled control.
A Comparative Guide to Short Cell-Adhesive Peptides: Unraveling the Performance of H-Gly-Asp-Gly-OH and its Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and tissue engineering, the ability to control and manipulate cell adhesion is paramount. Short synthetic peptides that mimic the cell-binding domains of extracellular matrix (ECM) proteins have emerged as powerful tools to achieve this control. Among these, the tripeptide sequence Arg-Gly-Asp (RGD) is the most extensively studied and utilized motif. This guide provides an objective comparison of the performance of various short cell-adhesive peptides, with a special focus on H-Gly-Asp-Gly-OH, placing it in context with the gold-standard RGD and other notable sequences. The information presented herein is supported by a review of available experimental data to aid researchers in selecting the optimal peptide for their specific application.
The Central Role of RGD and the Quest for Alternatives
The RGD sequence is the principal integrin-binding domain found in a multitude of ECM proteins, including fibronectin, vitronectin, and fibrinogen.[1] This tripeptide is recognized by a large family of transmembrane receptors known as integrins, which are pivotal in mediating cell-matrix interactions.[1] The binding of the RGD motif to integrins initiates a cascade of intracellular signals crucial for cell adhesion, spreading, proliferation, and survival.[2]
While RGD's efficacy is well-documented, the scientific community is continuously exploring alternative peptide sequences to achieve more specific or enhanced cellular responses. This guide delves into the available data for this compound and other short peptides, offering a comparative perspective.
Quantitative Comparison of Cell-Adhesive Peptides
To facilitate a clear comparison, the following table summarizes key performance indicators for various short cell-adhesive peptides based on available literature. It is important to note that direct quantitative data for this compound is limited in publicly accessible research, highlighting a potential area for future investigation. The data presented for RGD and other peptides are representative and can vary based on the specific experimental setup, cell type, and substrate.
| Peptide Sequence | Primary Receptor | Relative Cell Attachment (%) | Cell Spreading | IC50 (Inhibition of Cell Adhesion) | Key Applications |
| H-Arg-Gly-Asp-OH (RGD) | Integrins (αvβ3, α5β1, etc.)[1][3] | High (~80-100%) | Extensive | ~100-200 µM (GRGDSP) | Tissue engineering, drug delivery, biomaterial coating |
| This compound (GDG) | Not explicitly defined | Data not available | Data not available | Data not available | Research peptide |
| H-Tyr-Ile-Gly-Ser-Arg-OH (YIGSR) | Laminin Receptor (non-integrin) | Moderate-High | Moderate | Data varies | Promoting endothelial and epithelial cell adhesion |
| H-Ile-Lys-Val-Ala-Val-OH (IKVAV) | Integrins (α3β1, α6β1) | Moderate-High | Moderate | Data varies | Neuronal cell attachment and neurite outgrowth |
| H-Pro-His-Ser-Arg-Asn-OH (PHSRN) | Integrin α5β1 (synergy with RGD) | Low (synergistic with RGD) | Minimal alone | Weaker than RGD | Studying fibronectin-mediated adhesion |
| H-Arg-Glu-Asp-Val-OH (REDV) | Integrin α4β1 | Moderate | Moderate | Data varies | Endothelial cell specific adhesion |
Note: The values presented are indicative and can be influenced by factors such as peptide concentration, surface density, and the cell line used.
Experimental Methodologies: A Closer Look
The quantitative data presented above is typically generated through a series of well-established experimental protocols. Understanding these methods is crucial for interpreting the results and designing future experiments.
Cell Attachment Assay
This assay quantifies the ability of cells to adhere to a surface coated with a specific peptide.
Objective: To measure the percentage of cells that attach to a peptide-coated substrate after a defined incubation period.
Generalized Protocol:
-
Coating: Sterile multi-well plates are coated with the peptide solution at a desired concentration and incubated to allow for surface adsorption.
-
Blocking: The remaining uncoated surface is blocked with an inert protein, such as Bovine Serum Albumin (BSA), to prevent non-specific cell binding.
-
Cell Seeding: A known number of cells are seeded into each well and incubated for a specific duration.
-
Washing: Non-adherent cells are removed by gentle washing with a buffered solution.
-
Quantification: The number of adherent cells is quantified. This can be achieved through various methods, including:
-
Staining: Adherent cells are fixed and stained with a dye (e.g., crystal violet), which is then solubilized, and the absorbance is measured.
-
Fluorescence: If using fluorescently labeled cells, the fluorescence intensity of the adherent cells is measured.
-
Direct Counting: Adherent cells are directly counted under a microscope.
-
Competitive Inhibition Assay
This assay determines the specificity of the peptide-receptor interaction and can be used to calculate the half-maximal inhibitory concentration (IC50).
Objective: To assess the ability of a soluble peptide to inhibit cell attachment to a substrate coated with an adhesive protein or peptide.
Generalized Protocol:
-
Coating and Blocking: A substrate is coated with an ECM protein (e.g., fibronectin) or a specific peptide. The surface is then blocked.
-
Cell Pre-incubation: Cells are pre-incubated with varying concentrations of the soluble test peptide.
-
Cell Seeding: The cell-peptide mixture is added to the coated wells and incubated.
-
Washing and Quantification: Non-adherent cells are washed away, and the remaining adherent cells are quantified as described in the cell attachment assay. The IC50 value is the concentration of the soluble peptide that inhibits 50% of cell adhesion.
Signaling Pathways in Cell Adhesion
The binding of cell-adhesive peptides to their receptors triggers a cascade of intracellular signaling events that regulate cellular behavior.
Integrin-Mediated Signaling (e.g., RGD)
The interaction of RGD with integrins is a well-characterized pathway that plays a central role in cell adhesion.
Upon binding of the RGD peptide, integrins cluster and recruit signaling proteins to the cell membrane, forming focal adhesions. This leads to the activation of Focal Adhesion Kinase (FAK), which in turn activates other kinases like Src. These signaling events ultimately lead to the reorganization of the actin cytoskeleton, resulting in cell spreading and stable adhesion.
Experimental Workflow for a Cell Adhesion Assay
The following diagram illustrates a typical workflow for a cell adhesion experiment.
Logical Relationship of Peptide-Receptor Interaction
The interaction between a cell-adhesive peptide and its receptor is a specific, lock-and-key type mechanism that dictates the downstream cellular response.
Conclusion
The RGD peptide remains the benchmark for promoting cell adhesion due to its well-understood interaction with a broad range of integrins and its robust performance in various applications. While other short peptides like YIGSR and IKVAV have demonstrated utility for specific cell types and applications, a significant data gap exists for this compound. The lack of direct comparative studies makes it challenging to ascertain its efficacy relative to more established sequences. Researchers interested in the potential of this compound are encouraged to perform direct comparative adhesion and inhibition assays against a standard peptide like RGD to elucidate its performance characteristics. This will not only contribute valuable data to the field but also potentially uncover novel properties of this understudied peptide.
References
A Structural and Functional Comparison: H-Gly-Asp-Gly-OH vs. The Fibronectin Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison between the synthetic tripeptide H-Gly-Asp-Gly-OH and the well-characterized fibronectin binding domain. While both entities involve the core amino acid sequence "Gly-Asp," their biological significance and the available scientific data differ vastly. This comparison aims to provide a clear, evidence-based overview to inform research and development in cell adhesion, biomaterial design, and targeted drug delivery.
At a Glance: Key Structural Differences
The fundamental difference lies in their scale and complexity. This compound is a simple tripeptide, whereas the fibronectin binding domain is a complex protein module.
| Feature | This compound | Fibronectin Binding Domain |
| Molecular Nature | Synthetic Tripeptide | Protein Domain within Fibronectin |
| Primary Structure | Glycine-Aspartic Acid-Glycine | Composed of multiple repeating units (Type I, II, and III), with the key recognition motif being Arginine-Glycine-Aspartic Acid (RGD) located in the 10th Type III repeat (FNIII10).[1] |
| Key Recognition Motif | Gly-Asp-Gly (GDG) | Arg-Gly-Asp (RGD)[2] |
| Conformational Flexibility | High | Constrained within the folded protein structure |
The Gold Standard: Fibronectin's RGD Binding Domain
The fibronectin binding domain is a cornerstone of cell-extracellular matrix (ECM) interactions. Its biological activity is primarily mediated by the Arg-Gly-Asp (RGD) sequence, a ubiquitous motif recognized by a family of cell surface receptors called integrins.[1][2]
Mechanism of Action: Integrin Binding and Signal Transduction
The interaction between the RGD motif of fibronectin and integrins is a critical event that triggers a cascade of intracellular signaling events, influencing cell adhesion, migration, proliferation, and survival.[1] This process is fundamental in tissue development, wound healing, and unfortunately, in pathological conditions like cancer metastasis.
Upon binding to the RGD sequence, integrins cluster on the cell surface, leading to the formation of focal adhesions. These structures are complex assemblies of signaling and cytoskeletal proteins that connect the ECM to the cell's actin cytoskeleton. Key signaling pathways activated include:
-
Focal Adhesion Kinase (FAK) Pathway: FAK is a non-receptor tyrosine kinase that is recruited to focal adhesions and autophosphorylated upon integrin engagement. This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival and proliferation.
-
Src Family Kinases: These kinases are also activated at focal adhesions and play a crucial role in cytoskeletal rearrangements and cell migration.
-
Rho GTPases: Small GTPases like RhoA, Rac1, and Cdc42 are key regulators of the actin cytoskeleton, and their activity is modulated by integrin signaling to control cell shape and motility.
Quantitative Analysis of Fibronectin-Integrin Binding
The binding affinity of the RGD motif and fibronectin fragments to various integrins has been extensively studied. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction. Lower values indicate higher affinity.
| Ligand | Integrin | Binding Affinity (IC50 / Kd) | Reference |
| GRGDSP Peptide | α5β1 | ~1000-fold lower potency than native fibronectin | |
| Cyclic RGD Peptides | αvβ3, αvβ5 | Nanomolar range | |
| Fibronectin | α5β1 | Kd ≈ 8 x 10⁻⁷ M |
The Enigmatic Tripeptide: this compound
In stark contrast to the wealth of data on the fibronectin binding domain, there is a significant lack of published experimental data on the biological activity of the tripeptide this compound. While it shares the "Gly-Asp" core with the RGD motif, the absence of the positively charged Arginine residue is a critical difference.
Structural and Functional Inferences
Based on the well-established structure-activity relationships of integrin-binding peptides, the following inferences can be made about this compound:
-
Reduced Integrin Binding: The Arginine residue in the RGD motif forms a crucial salt bridge with an Aspartic acid residue in the integrin binding pocket. The absence of this arginine in this compound would likely lead to a dramatic reduction, if not complete abrogation, of binding to RGD-dependent integrins.
-
Potential for Different Receptor Interactions: While unlikely to bind classic RGD-binding integrins with high affinity, the Gly-Asp-Gly sequence may interact with other, yet unidentified, cell surface receptors or proteins. However, there is currently no experimental evidence to support this.
-
Role of Glycine (B1666218): The glycine residues provide conformational flexibility. In the RGD motif, this flexibility allows the peptide to adopt the optimal conformation for integrin binding. It is plausible that the glycines in this compound would confer similar flexibility, but the functional consequence of this is unknown without a defined binding partner.
Crucially, any proposed biological function of this compound remains speculative until supported by direct experimental evidence.
Experimental Protocols for Assessing Binding and Adhesion
For researchers wishing to investigate the properties of novel peptides like this compound and compare them to established motifs, the following experimental protocols are fundamental.
Competitive Binding Assay (ELISA-based)
This assay measures the ability of a test peptide to compete with a known ligand (e.g., fibronectin or a labeled RGD peptide) for binding to a purified, immobilized integrin receptor.
Cell Adhesion Assay
This assay evaluates the ability of a peptide, when immobilized on a surface, to promote the attachment and spreading of cells.
Conclusion and Future Directions
The fibronectin binding domain, with its RGD motif, is a well-established and potent mediator of cell adhesion through specific integrin interactions. A vast body of literature supports its mechanism of action and provides a wealth of quantitative binding data.
In contrast, this compound is a synthetic tripeptide for which there is a notable absence of published biological data. While its structural similarity to the RGD motif is intriguing, the lack of the critical arginine residue suggests it is unlikely to function as a high-affinity ligand for RGD-dependent integrins.
For researchers in drug development and biomaterials science, the RGD motif remains the gold standard for promoting cell adhesion. Future investigations into this compound would require rigorous experimental validation, starting with the fundamental binding and cell adhesion assays outlined in this guide, to determine if it possesses any novel biological activities. Until such data is available, its use in applications requiring specific cell adhesion should be approached with caution.
References
Safety Operating Guide
Proper Disposal of H-Gly-Asp-Gly-OH: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a laboratory coat, and chemical-resistant gloves (e.g., nitrile), when handling H-Gly-Asp-Gly-OH in either solid or solution form.
Avoid Inhalation and Contact: Handle the solid peptide in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles. Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water.[1]
Consult Institutional Guidelines: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. Always consult with your EHS office before proceeding with any disposal method.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures compliance with regulations and minimizes environmental impact.
-
Waste Characterization and Segregation:
-
Chemical Waste: Unless used in experiments with infectious agents, this compound waste should be classified as chemical waste.[1]
-
Biohazardous Waste: If the peptide has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste according to your institution's specific protocols.[1]
-
Segregation: Do not mix this compound waste with other waste streams like solvents, acids, or bases unless explicitly permitted by your EHS guidelines.[1]
-
-
Containment and Labeling:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof solid chemical waste container.
-
Liquid Waste: Collect aqueous solutions of this compound in a dedicated, leak-proof liquid waste container. While some guidelines suggest that aqueous solutions of non-hazardous peptides may be suitable for drain disposal with large amounts of water, this should only be done after confirming it is permissible under local and institutional regulations.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and any other information required by your institution.
-
-
Storage and Professional Disposal:
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C8H13N3O6 | |
| Molecular Weight | 247.21 g/mol | |
| CAS Number | 10517-27-8 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling H-Gly-Asp-Gly-OH
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of the tripeptide H-Gly-Asp-Gly-OH. The following procedures are based on general laboratory safety protocols for non-hazardous research-grade peptides and are intended to supplement, not replace, institutional and local safety guidelines.
Hazard Assessment
While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with care, minimizing direct contact and environmental release.[1] Always consult your institution's specific chemical safety guidelines.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should conform to ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when handling bulk quantities or if there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be changed immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[2][4] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation of aerosolized particles.[2][3] |
| General Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice to ensure full skin coverage.[4] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Weighing:
-
Before handling, thoroughly review the available safety information and have a clear experimental plan.
-
Conduct all weighing and initial dilutions of the lyophilized powder within a fume hood or a designated containment area to minimize inhalation risk.[3]
-
Use appropriate, calibrated weighing equipment and anti-static tools to prevent dispersal of the powder.
3.2. Solubilization:
-
Consult the product's Certificate of Analysis for recommended solvents and solubility information.
-
Add the solvent slowly and cap the vial securely before agitation.
-
If sonication is required to aid dissolution, ensure the vial is properly sealed and monitor for any temperature increase.
3.3. Storage:
-
Lyophilized Powder: For long-term storage, keep the peptide at -20°C or below in a tightly sealed container, protected from light.[2]
-
In Solution: It is generally not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Disposal Plan
All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local environmental regulations.[3] Never dispose of peptides down the drain or in regular trash.[1][5]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated vials, pipette tips, gloves, weigh boats) |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) |
| Spills |
Final Disposal: Arrange for the collection of all waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1]
Experimental Workflow and Logical Relationships
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
